Sodium hydroxide monohydrate
Description
Historical Evolution of Scientific Understanding of Sodium Hydroxide (B78521) Hydrates
The history of sodium hydroxide, often called caustic soda or lye, dates back centuries, with early uses in soap making. heavenleeandhbnynefer.comuct.ac.za Alchemists were among the first to derive this powerful alkali by combining plant ashes with water. heavenleeandhbnynefer.com The industrial-scale production of sodium hydroxide became more feasible in the 19th century with the advent of the Leblanc and Solvay processes for producing sodium carbonate, which could then be converted to sodium hydroxide. uct.ac.za
However, a detailed scientific understanding of the relationship between sodium hydroxide and water, and the existence of its various hydrates, came much later. The seminal work in this area was conducted by Spencer Umfreville Pickering, who in 1893 published a detailed description of the complex solubility and phase diagram of the sodium hydroxide-water system. wikipedia.orgatamanchemicals.com Pickering's meticulous investigations identified and characterized several distinct hydrates of sodium hydroxide, each stable within specific temperature and concentration ranges. wikipedia.orgatamanchemicals.com His work laid the foundation for understanding that sodium hydroxide can form a series of hydrates (NaOH·n H₂O), including the monohydrate, tetrahydrates, pentahydrate, and heptahydrate. wikipedia.org Early reports also mentioned hydrates with fractional water molecules, but these were not confirmed in later, more precise investigations. wikipedia.org
Significance of Monohydrate Form in Advanced Chemical and Materials Science Research
The monohydrate form of sodium hydroxide holds particular importance in modern research for several reasons. A crucial point is that the common commercially available solid form of "sodium hydroxide" is frequently the monohydrate. wikipedia.orgatamanchemicals.comjmest.org Consequently, much of the published technical data and research ostensibly on "sodium hydroxide" may actually refer to the monohydrate, making a precise understanding of its properties essential. wikipedia.orgatamanchemicals.comatamanchemicals.com
In advanced materials science, sodium hydroxide monohydrate is a key reactant and medium for synthesis. For instance, research into the processing of aluminum ore and the management of high-level radioactive waste involves the study of sodium aluminate hydrate (B1144303) phases. rsc.org The dissolution of aluminum-containing materials like boehmite (AlOOH) in molten this compound (melting point ~64-65°C) to form tetrahedral aluminate species is a subject of active investigation using techniques like 27Al MAS NMR spectroscopy. wikipedia.orgrsc.org These studies are critical for optimizing industrial processes such as the Bayer process for alumina (B75360) extraction. fishersci.fi
Furthermore, this compound serves as a catalyst and reagent in chemical synthesis. It plays a significant role as a catalyst in the transesterification of triglycerides with methanol (B129727) to produce biodiesel. fishersci.fi It is also a fundamental component in saponification reactions for producing soaps. fishersci.fichemicals.co.uk Its well-defined stoichiometry and crystalline nature make it a preferred choice over aqueous solutions in studies where precise control of water content is necessary.
Distinctions in Research Focus: Anhydrous Sodium Hydroxide versus this compound
Research focus differs significantly between anhydrous sodium hydroxide (NaOH) and its monohydrate (NaOH·H₂O) due to their distinct physical and chemical properties. The primary distinction is the presence of a water molecule integrated into the crystal lattice of the monohydrate.
Structural and Physical Differences: The anhydrous and monohydrate forms crystallize in different structures. Both are orthorhombic, but anhydrous NaOH belongs to the Cmcm space group, while the monohydrate belongs to the Pbca space group. wikipedia.orgatamanchemicals.comatamanchemicals.com This structural difference leads to different atomic arrangements and cell dimensions. wikipedia.orgatamanchemicals.com In the monohydrate, each sodium atom is coordinated by six oxygen atoms—three from hydroxide ions and three from water molecules—with layers held together by hydrogen bonds between the water molecules. wikipedia.orgatamanchemicals.com
A critical physical difference that directs research applications is hygroscopicity. Anhydrous sodium hydroxide is intensely hygroscopic, readily absorbing moisture from the atmosphere. prevor.comimperial.edu In contrast, the monohydrate is stable under a controlled humidity environment, specifically below a critical relative humidity of about 15%. google.com This makes the monohydrate easier to handle and weigh accurately for quantitative studies. jmest.org
Comparative Properties of Sodium Hydroxide Forms
| Property | Sodium Hydroxide (Anhydrous) | This compound |
|---|---|---|
| Formula | NaOH | NaOH·H₂O |
| Molecular Weight | 39.997 g/mol wikipedia.org | 58.01 g/mol fishersci.fiamericanelements.com |
| Appearance | White, opaque/translucent crystals wikipedia.orgprevor.com | White crystals fishersci.fi |
| Crystal System | Orthorhombic wikipedia.orgatamanchemicals.com | Orthorhombic wikipedia.orgatamanchemicals.com |
| Space Group | Cmcm wikipedia.orgatamanchemicals.com | Pbca wikipedia.orgatamanchemicals.com |
| Density | 2.13 g/cm³ wikipedia.org | 1.829 g/cm³ wikipedia.orgatamanchemicals.com |
| Melting Point | 318-323 °C wikipedia.org | 65.1 °C wikipedia.org |
Divergent Research Applications: Research involving the anhydrous form often focuses on high-temperature conditions, such as studies of the molten state, or in non-aqueous systems where the presence of water must be strictly avoided. aip.org For example, Raman spectroscopy of molten anhydrous NaOH is used to study its ionic and phonon structure at temperatures well above the boiling point of water. aip.org
Conversely, research on the monohydrate is central to understanding crystallization processes from aqueous solutions. wikipedia.org The formation of a eutectic mixture of anhydrous and monohydrate crystals from a hot water solution containing 73.1% NaOH at approximately 62.63 °C is a key aspect of its phase behavior. wikipedia.orgatamanchemicals.comatamanchemicals.com The monohydrate is also the focus of studies on solid-state transformations and the synthesis of other hydrated compounds. rsc.org Spectroscopic techniques like Raman and infrared spectroscopy are employed to probe the distinct vibrational modes of the hydroxide ions and the water molecules within the monohydrate's crystal lattice, which differ from the spectra of both anhydrous NaOH and aqueous solutions. aip.orgias.ac.in
Known Hydrates of Sodium Hydroxide (Pickering, 1893)
| Hydrate Form | Formula | Stability Range (Temperature and % NaOH by mass) |
|---|---|---|
| Heptahydrate | NaOH·7H₂O | From −28 °C (18.8%) to −24 °C (22.2%) wikipedia.orgatamanchemicals.com |
| Pentahydrate | NaOH·5H₂O | From −24 °C (22.2%) to −17.7 °C (24.8%) wikipedia.orgatamanchemicals.com |
| Tetrahydrate (α-form) | NaOH·4H₂O | From −17.7 °C (24.8%) to +5.4 °C (32.5%) wikipedia.orgatamanchemicals.com |
| Monohydrate | NaOH·H₂O | Crystallizes from solutions between 12.3 °C and 61.8 °C wikipedia.orgatamanchemicals.com |
| 3.5-Hydrate | NaOH·3.5H₂O | Stable melting point at 15.38 °C wikipedia.org |
Structure
2D Structure
Properties
IUPAC Name |
sodium;hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.2H2O/h;2*1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWASZNUJCEKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635808 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.012 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12200-64-5 | |
| Record name | Sodium hydroxide--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caustic soda monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Crystallographic and Structural Investigations of Sodium Hydroxide Monohydrate
Advanced Diffraction Studies of Crystalline Sodium Hydroxide (B78521) Monohydrate
The determination of the precise crystal structure of sodium hydroxide monohydrate (NaOH·H₂O) has been a subject of detailed scientific inquiry, primarily through advanced diffraction techniques. These studies are fundamental to understanding the compound's physical and chemical properties, which are dictated by the three-dimensional arrangement of its constituent atoms and the intricate network of interactions between them.
X-ray and neutron diffraction studies have unequivocally established that this compound crystallizes in the orthorhombic system. youtube.comyoutube.com This crystal system is characterized by three mutually perpendicular axes of unequal length. Further analysis of the diffraction patterns has identified the specific space group as Pbca. youtube.comyoutube.comwikipedia.org The Pbca space group designation provides a detailed description of the symmetry elements present within the crystal lattice, including the presence of glide planes and screw axes, which are crucial for defining the exact arrangement of atoms in the unit cell.
The dimensions of the unit cell for this compound have been precisely determined and refined through diffraction experiments. The unit cell is the basic repeating structural unit of a crystalline solid. While slight variations exist between different studies, the refined parameters are in close agreement. These parameters define the size and shape of the parallelepiped that forms the fundamental building block of the crystal.
A least-squares fitting procedure is typically employed to refine the unit cell parameters from the observed diffraction data. This process minimizes the difference between the experimentally observed and theoretically calculated diffraction peak positions, ensuring high accuracy.
Below is a table summarizing the reported unit cell parameters from various crystallographic studies.
| Parameter | Value (Å) youtube.com | Value (Å) wikipedia.org | Value (nm) youtube.com |
| a | 11.825(2) | 11.96 | 1.1825 |
| b | 6.213(2) | 6.221 | 0.6213 |
| c | 6.069(2) | 6.134 | 0.6069 |
| α | 90° | 90° | 90° |
| β | 90° | 90° | 90° |
| γ | 90° | 90° | 90° |
Note: The numbers in parentheses in the first column represent the standard uncertainty in the last digit.
The crystal structure of this compound consists of a specific and ordered arrangement of sodium cations (Na⁺), hydroxide anions (OH⁻), and water molecules (H₂O). youtube.com The atoms are organized in a layered structure that bears a resemblance to that of hydrargillite (Al(OH)₃). youtube.comyoutube.com
Hydrogen bonding plays a critical role in the structural stability of this compound. The crystal structure features extensive networks of hydrogen bonds that link the different components of the lattice. youtube.com
Specifically, strong hydrogen bonds are formed between the hydrogen atoms of the hydroxide ions (acting as acceptors) and the oxygen atoms of the water molecules. youtube.com These interactions create one-dimensionally infinite, meandering chains within the oxygen layers that coordinate the Na⁺ ions. youtube.com The oxygen-oxygen distances (d(O···O)) for these strong hydrogen bonds have been reported as 2.66 Å and 2.69 Å. youtube.com
In addition to these intralayer bonds, adjacent oxygen layers are held together by further hydrogen bonds between water molecules. youtube.com Weaker "bridge-bonds" also exist, where hydroxide ions act as donors and water molecules as acceptors, connecting the primary /O Na O/ layers. The oxygen-oxygen distance for these interlayer bonds is noted to be 3.18 Å. youtube.com This complex, three-dimensional network of hydrogen bonds is the primary force responsible for the cohesion and stability of the crystalline structure.
In-situ X-ray diffraction (XRD) is a powerful analytical technique used to study the structural changes in materials under non-ambient conditions, such as varying temperature or pressure. This method allows for the real-time observation of phase transitions, chemical reactions, and other dynamic processes within a crystalline material. mdpi.com By collecting diffraction patterns continuously as a sample is heated, cooled, or subjected to high pressure, researchers can identify the formation of new crystalline phases, determine transition temperatures, and study the kinetics of these transformations. kek.jp
While in-situ XRD is a standard method for investigating phase transitions in many crystalline hydroxides and other materials, a specific review of the literature reveals a scarcity of published studies focusing on the in-situ XRD analysis of phase transitions for this compound. Such studies would be valuable for understanding its thermal stability and any potential polymorphic transformations it might undergo before decomposition.
The analysis of X-ray diffraction data provides crucial information beyond just the crystal structure, including the average size of the crystallites (or grains) and the relative abundance of different crystalline phases in a multiphase sample.
Crystallite Size: The broadening of diffraction peaks is inversely related to the size of the coherent diffracting domains, known as crystallites. Several methods, such as the Scherrer equation, the Williamson-Hall plot, and Rietveld refinement, are used to estimate the average crystallite size from the measured peak widths. youtube.comyoutube.com These techniques separate the broadening caused by small crystallite size from other effects like instrumental broadening and lattice strain.
Crystalline Phase Abundance: For mixtures containing more than one crystalline phase, quantitative phase analysis (QPA) using XRD can determine the weight fraction of each component. The Rietveld refinement method is a particularly powerful tool for QPA. wikipedia.orgmdpi.com It involves fitting the entire calculated diffraction pattern of a theoretical model (containing all known phases) to the experimental data. The scale factor for each phase obtained from the refinement is directly proportional to its abundance in the mixture.
Although these are standard and widely applied XRD analysis techniques, specific research reporting the crystallite size or quantitative phase abundance for samples of pure this compound is not extensively available in the reviewed literature.
Comparative Crystallographic Studies with Other Sodium Hydroxide Hydrates
Sodium hydroxide is known to form a series of hydrates (NaOH·nH₂O), in addition to its anhydrous form. wikipedia.org The crystal structures of these related compounds differ significantly from the monohydrate. The anhydrous form of sodium hydroxide (NaOH) also crystallizes in an orthorhombic system but belongs to the Cmcm space group. wikipedia.orgmaterialsproject.org
Other known stable hydrates include the dihydrate (NaOH·2H₂O), trihemihydrate (NaOH·3.5H₂O), and various forms of the tetrahydrate (NaOH·4H₂O), pentahydrate (NaOH·5H₂O), and heptahydrate (NaOH·7H₂O). wikipedia.orgturito.com The α-form of the tetrahydrate, for example, has a density of 1.33 g/cm³ and melts at 7.55 °C. wikipedia.org There are also metastable hydrates, such as the trihydrate and the β-form of the tetrahydrate. wikipedia.org The structural environment of the hydroxide ion in the monohydrate shows similarities to that in the tetrahydrate and heptahydrate forms. aip.org
| Compound | Crystal System | Space Group | Unit Cell Dimensions (Å) |
|---|---|---|---|
| This compound (NaOH·H₂O) | Orthorhombic | Pbca | a=11.825, b=6.213, c=6.069 wikipedia.orgresearchgate.net |
| Anhydrous Sodium Hydroxide (NaOH) | Orthorhombic | Cmcm | a=3.37, b=10.90, c=3.35 materialsproject.org |
| Sodium Hydroxide Dihydrate (NaOH·2H₂O) | Data not specified in sources | Data not specified in sources | Crystallizes from 5.0 °C to 12.3 °C wikipedia.org |
| Sodium Hydroxide Trihemihydrate (NaOH·3.5H₂O) | Data not specified in sources | Data not specified in sources | Stable melting point at 15.38 °C wikipedia.org |
| Sodium Hydroxide Tetrahydrate (α-form) | Data not specified in sources | Data not specified in sources | Crystallizes from -17.7 °C to 5.4 °C wikipedia.org |
Structural Characterization of Amorphous and Intermediate Phases
Beyond its crystalline forms, this compound can be involved in the formation of amorphous and intermediate phases. Research into the Na₂O : Al₂O₃ : H₂O system has shown that when a solid mixture of this compound and boehmite (AlOOH) is heated above the melting point of NaOH·H₂O, the boehmite dissolves. rsc.org This process involves a transformation of aluminum from an octahedral coordination in AlOOH to a tetrahedral coordination in solution. rsc.org
Upon cooling, this leads to the precipitation of an intermediate, amorphous, tetrahedrally coordinated sodium aluminate hydrate (B1144303) phase, which is reported to be stable at 70 °C. rsc.org This amorphous precursor phase mediates the aluminum coordination changes and subsequently crystallizes to form monomeric octahedral aluminum in the final structure of nonasodium bis(hexahydroxyaluminate) trihydroxide hexahydrate (NSA). rsc.org This demonstrates a mechanism where NaOH·H₂O facilitates the formation of a transient amorphous structure that is crucial for the final crystalline product. rsc.org
Phase Behavior and Thermodynamic Aspects of Sodium Hydroxide Monohydrate Systems
Investigation of Phase Transitions in Sodium Hydroxide (B78521) Monohydrate
The phase transitions of sodium hydroxide monohydrate involve intricate structural changes, dehydration processes, and the dynamics of surface layer formation and decomposition.
This compound crystallizes in an orthorhombic system. Upon heating, it undergoes a series of solid-state transitions and structural reorganizations. At approximately 56°C, the monohydrate begins to dehydrate, transforming into the anhydrous α-NaOH form.
Further heating of the resulting anhydrous sodium hydroxide leads to additional polymorphic transformations. The transition from α-NaOH to β-NaOH occurs at around 226°C. This is followed by a transition to γ-NaOH at approximately 274°C, which ultimately melts at about 293°C. These transitions are fundamental to understanding the material's behavior at elevated temperatures.
The removal of water from this compound is a critical process influenced by temperature and physical state. At room temperature under vacuum, water can be removed from the monohydrate, but the process is slow as it relies on solid-state diffusion. osti.gov
The rate of dehydration increases significantly when the monohydrate reaches its melting point, which occurs below 100°C. osti.gov At this stage, the resulting liquid phase allows for much faster material transport and the formation of water vapor bubbles, leading to a surge in water volatilization. osti.gov Studies have identified exothermic peaks around 150°C and 190°C that may be associated with the dehydration of NaOH·H₂O and the subsequent formation of sodium oxide (Na₂O) and water vapor.
When anhydrous sodium hydroxide pellets are exposed to a moist atmosphere, they readily absorb water, leading to the formation of a surface layer of this compound. osti.gov This layer is often coated with a thin film of a more dilute aqueous solution. osti.gov
The decomposition of this monohydrate layer is primarily a function of temperature. As the temperature rises, the layer first melts, which dramatically accelerates the rate of water removal. osti.gov This process is observable as a distinct surge in water vapor pressure as the material is heated past the melting point of the monohydrate. osti.gov
Solution Crystallization Dynamics of this compound
The crystallization of this compound from aqueous solutions is a key industrial process for purification. The dynamics of this process are highly dependent on temperature and solution concentration, which dictate the phase equilibria in the sodium hydroxide-water system.
This compound crystallizes from aqueous solutions within a specific range of temperatures and concentrations. The stable crystallization window for NaOH·H₂O is between 12.3°C and 61.8°C. wikipedia.org
Industrial processes for purifying sodium hydroxide leverage these properties. In a typical commercial process, crystallization is induced by adiabatically cooling a hot caustic feed solution under vacuum. google.com Optimal conditions are maintained to achieve a high yield of pure this compound crystals. google.com
| Parameter | Preferred Range | General Range |
|---|---|---|
| Temperature | 110-120°F (43.3-48.9°C) | 100-140°F (37.8-60°C) |
| Mother Liquor Concentration (% NaOH by weight) | 58-61% | 55-65% |
The binary system of sodium hydroxide and water (NaOH-H₂O) exhibits several eutectic points, where the liquid phase is in equilibrium with two solid phases. wikipedia.org A eutectic composition has a distinct melting point that is lower than that of its constituent components.
One of the stable eutectic points in this system involves this compound. A hot aqueous solution containing 73.1% NaOH by mass is a eutectic mixture that solidifies at approximately 62.63°C into an intimate mixture of anhydrous NaOH and NaOH·H₂O crystals. wikipedia.org The phase diagram for the NaOH-H₂O system is complex, featuring multiple stable hydrates, each with its own crystallization domain. The monohydrate itself is the stable solid phase in equilibrium with the liquid solution for concentrations ranging from 51% to 73.1% NaOH by mass, corresponding to temperatures from 12.3°C to 62.63°C. wikipedia.org
| Solid Phases in Equilibrium with Liquid | Eutectic/Peritectic Temperature | NaOH Concentration in Liquid (% by mass) | Description |
|---|---|---|---|
| Ice + NaOH·7H₂O | -28.7°C | 18.4% | Stable Eutectic |
| NaOH·2H₂O + NaOH·3.5H₂O | 4.9°C | 45.4% | Stable Eutectic |
| Anhydrous NaOH + NaOH·H₂O | 62.63°C | 73.1% | Stable Eutectic |
| NaOH·2H₂O + NaOH·H₂O | 12.3°C | 51% | Transition Point (Peritectic) |
Supercooling Phenomena and Formation of Metastable Hydrates
Aqueous solutions of sodium hydroxide exhibit a significant capacity for supercooling, a state where the solution is cooled below its normal freezing point without solidifying. wikipedia.orgatamanchemicals.comhjoilgroup.com This characteristic is pivotal in the formation of various sodium hydroxide hydrates, including those that are thermodynamically metastable. wikipedia.orgatamanchemicals.com The complex phase diagram of the NaOH-H₂O system includes several stable hydrates, with NaOH·H₂O (the monohydrate) and NaOH·3.5H₂O being the only ones with stable melting points. wikipedia.orghjoilgroup.com
The tendency to supercool allows for the crystallization of hydrates from solutions with concentrations that would typically yield a different hydrate (B1144303) under equilibrium conditions. wikipedia.orgatamanchemicals.comhjoilgroup.com For instance, a solution with a 1:2 mole ratio of NaOH to water (52.6% NaOH by mass) would normally begin to crystallize as the stable monohydrate at approximately 22 °C. wikipedia.orgatamanchemicals.comhjoilgroup.com However, this solution can be readily supercooled to as low as -15 °C, at which point the dihydrate (NaOH·2H₂O) may rapidly crystallize instead. atamanchemicals.comhjoilgroup.com
Among the known metastable hydrates are the trihydrate (NaOH·3H₂O) and the β form of the tetrahydrate (NaOH·4H₂O). wikipedia.orghjoilgroup.com The β-tetrahydrate can be crystallized from supercooled solutions at -26 °C. wikipedia.org This form is prone to spontaneous and exothermic transformation into the more stable α form when cooled below -20 °C, a process accompanied by a 6.5% increase in the solid's volume. wikipedia.org
Table of Stable and Metastable Sodium Hydroxide Hydrates
| Hydrate Formula | Stability | Crystallization Temperature Range (°C) | Saturated Solution Concentration (% NaOH by mass) |
|---|---|---|---|
| NaOH·7H₂O | Stable | -28 to -24 | 18.8% to 22.2% |
| NaOH·5H₂O | Stable | -24 to -17.7 | 22.2% to 24.8% |
| NaOH·4H₂O (α form) | Stable | -17.7 to 5.4 | 24.8% to 32.5% |
| NaOH·4H₂O (β form) | Metastable | Can form from supercooled solutions at -26 °C | N/A |
| NaOH·3.5H₂O | Stable | 5.4 to 15.38 | 32.5% to 38.8% |
| NaOH·3H₂O | Metastable | Forms from supercooled solutions | N/A |
| NaOH·2H₂O | Stable | 5.0 to 12.3 | 45.7% to 51% |
| NaOH·H₂O | Stable | 12.3 to 65.10 | 51% to 69% |
Phase Behavior under Extreme Conditions
High-Pressure and High-Temperature Studies of Aqueous NaOH Solutions
The behavior of aqueous sodium hydroxide solutions under extreme conditions has been the subject of detailed investigation, providing insights into their structure and thermodynamic properties at elevated temperatures and pressures. Studies have spanned ranges up to 700 °C and 850 MPa. acs.orgnih.gov Thermodynamic properties have been modeled for extensive ranges, covering temperatures up to 523 K and pressures up to 400 MPa. acs.orgacs.org
In situ Raman spectroscopy combined with ab initio molecular dynamics simulations have been employed to probe the structure and dynamics of these solutions. nih.gov Significant changes are observed in the O-H stretching region of the Raman spectra when moving from ambient to supercritical conditions. nih.gov These spectral shifts are attributed to a combination of dynamic effects, such as a Grotthuss-like proton transport process, and structural changes, including a decrease in the connectivity of the water molecule network as temperature increases. nih.gov The transfer of Raman intensity to lower wavenumbers due to proton transfer is a critical factor in interpreting the spectra of highly basic solutions under these conditions. nih.gov
Pitzer equations have been fitted to experimental data to yield ion-interaction parameters as a function of temperature and pressure. osti.gov This allows for the calculation of osmotic and activity coefficients for NaOH solutions up to 350 °C and approximately 400 bars. osti.gov However, the reliability of these parameters is considered lower above 300 °C due to less precise data and the increased possibility of ion-pairing. osti.gov P-V-T (Pressure-Volume-Temperature) relations have also been measured for aqueous NaOH solutions at temperatures ranging from 200 °C to 500 °C. core.ac.uk
Summary of High-Pressure/High-Temperature Studies
| Temperature Range | Pressure Range | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Up to 700 °C | Up to 850 MPa | Raman Spectroscopy, Ab initio Molecular Dynamics | Observed significant changes in O-H stretching; attributed to proton transfer and decreased water network connectivity. | nih.gov |
| 273 - 523 K | 0 - 400 MPa | Thermodynamic Modeling | Developed mole fraction-based equations for apparent molar volume and solute/solvent activities. | acs.org |
| 0 - 350 °C | Saturation pressure to ~400 bars | Pitzer Equation Fitting | Calculated ion-interaction parameters to determine osmotic and activity coefficients. | osti.gov |
| 200 - 500 °C | Up to ~1000 kg/cm² | P-V-T Measurements | Provided P-V-T relationship data for various concentrations. | core.ac.uk |
Behavior in Molten Hydroxide Media and Hydrofluxes
Molten sodium hydroxide is a highly reactive medium with distinct physical and chemical properties. sciencemadness.org It melts at 318 °C and is a powerful solvent capable of dissolving glass by forming sodium silicate (B1173343). wikipedia.orgsciencemadness.org Molten hydroxides, in general, exhibit high electrical conductivity; for example, NaOH at 427°C has approximately the same conductivity as sodium carbonate at a much higher temperature of 907°C. frontiersin.org
The reactivity of molten NaOH extends to various metals. sciencemadness.org At temperatures up to 1000 °C, the primary reaction involves the formation of sodium oxide, a metal oxide (or sodium metalite), and hydrogen gas. sciencemadness.org It reacts vigorously with amphoteric metals like aluminum but does not attack metals such as magnesium. sciencemadness.org
Recent research has explored the concept of a hydrothermal molten salt (HyMoS), where molten NaOH under supercritical water conditions (e.g., 400-420°C and 25 MPa) acts as a unique solvent. nih.gov In this state, it can dissolve large quantities of other salts, such as sodium sulfate, which are otherwise sparingly soluble under these conditions. nih.gov This demonstrates its potential as a hydroflux, a medium for facilitating reactions and material synthesis in a high-temperature aqueous/molten salt environment. nih.gov
Influence on Gas Hydrate Formation (e.g., Methane (B114726) Hydrate)
The presence of sodium hydroxide in water influences the phase equilibria of gas hydrates, such as methane hydrate. Salts like sodium chloride are known to act as thermodynamic inhibitors for gas hydrate formation. nih.govut.ac.ir They function by reducing the activity of water molecules, which shifts the hydrate-liquid-vapor-equilibrium (HLVE) curve to conditions of lower temperature and higher pressure. nih.govut.ac.ir This means that at a given pressure, hydrates will form at a colder temperature, or at a given temperature, a higher pressure is required for their formation. The inhibition effect of salts becomes more pronounced at higher pressures. nih.govresearchgate.net Studies on the effects of sodium hydroxide specifically show that it shifts the phase boundary of methane hydrate toward lower temperatures at a constant pressure, indicating an inhibitory effect on hydrate formation. researchgate.net
Solution Thermodynamics and Ion-Pairing Processes
Molecular Scale Information on Ion-Pairing in Aqueous Systems
At the molecular level, the interactions between sodium cations (Na⁺) and hydroxide anions (OH⁻) in aqueous solutions lead to the formation of ion pairs. The structure and thermodynamics of these pairs have been elucidated through a combination of spectroscopic experiments and molecular dynamics simulations. nsf.govacs.org
Research indicates that in aqueous NaOH solutions, the initially formed ion pairs are predominantly "water-shared ion pairs" (SIP). nsf.govacs.org In this configuration, the Na⁺ cation and OH⁻ anion are separated by a single water molecule, and the hydroxide ion largely retains its first hydration shell. nsf.govacs.org Direct "contact ion pairs" (CIP), where no water molecule is between the ions, only become a significant population at higher solute concentrations. nsf.govacs.org This is distinct from "solvent-separated ion pairs" (2SIP), where two or more water molecules separate the cation and anion. nih.gov
Ab initio molecular dynamics and Raman multivariate curve resolution (Raman-MCR) experiments have shown that ion-pairing is more significant at higher temperatures. nsf.govacs.org The thermodynamics of this process are characterized by positive enthalpies and entropies that increase with concentration. nsf.govacs.org This suggests that while enthalpically unfavorable, the formation of these water-mediated ion pairs is entropically driven. nsf.govacs.org Neural-network-based molecular dynamics simulations further reveal that as NaOH concentration increases, the coordination geometries around the Na⁺ ion change, with octahedral coordination becoming less favored. rsc.orgresearchgate.net At very high, saturated concentrations (~19 mol L⁻¹), a deficiency of solvent molecules leads to ligands (either H₂O or OH⁻) being shared between multiple Na⁺ ions, creating complex structural patterns. rsc.orgresearchgate.net
Types of Ion Pairs in Aqueous Solution
| Ion Pair Type | Description | Prevalence in NaOH Solutions |
|---|---|---|
| Contact Ion Pair (CIP) | Cation and anion are in direct contact with no intervening water molecules. | Becomes significant only at higher concentrations. |
| Solvent-Shared Ion Pair (SIP) | Cation and anion are separated by a single water molecule. | The predominant form of ion pair in most aqueous NaOH solutions. |
| Solvent-Separated Ion Pair (2SIP) | Cation and anion are separated by two or more water molecules. | Considered more dissociated; less structurally distinct from fully hydrated ions. |
Application of Thermodynamic Models (e.g., Pitzer Model) to NaOH-H₂O Systems
The accurate prediction of thermodynamic properties in the sodium hydroxide-water (NaOH-H₂O) system, particularly at high concentrations where this compound is a stable phase, is crucial for various industrial applications. Due to the high ionic strengths encountered, simple thermodynamic models like the Debye-Hückel theory are inadequate. The Pitzer model, a semi-empirical framework, has proven to be highly effective for describing the behavior of concentrated electrolyte solutions. wikipedia.org This model accounts for the complex ionic interactions that dominate at high solute concentrations.
The Pitzer equations are based on a virial expansion of the excess Gibbs free energy and are used to calculate properties such as osmotic coefficients, mean activity coefficients, and water activity. wikipedia.org The application of this model to the NaOH-H₂O system has been the subject of detailed research to accurately represent its thermodynamic properties over wide ranges of temperature and concentration. researchgate.netsemanticscholar.orgacs.org
Research Findings on Pitzer Model Parameterization
Studies have focused on developing robust sets of Pitzer ion interaction parameters for the binary NaOH-H₂O system. These parameters are essential for the model to accurately reflect experimental data. Research has shown that a single set of parameters can successfully model the system for concentrations up to 30 mol·kg⁻¹ and temperatures ranging from 273.15 to 523.15 K (0 to 250 °C). researchgate.netsemanticscholar.org
Two primary approaches have been utilized in applying the Pitzer model to the NaOH-H₂O system:
Complete Dissociation Model: This approach assumes that NaOH is a strong electrolyte and is completely dissociated into Na⁺ and OH⁻ ions in the solution. The model requires the adjustment of three or four classical binary interaction parameters (β⁽⁰⁾, β⁽¹⁾, β⁽²⁾, and Cᵠ). researchgate.netsemanticscholar.org However, studies have indicated that this model fails to satisfactorily reproduce experimental thermodynamic properties over the entire range of concentrations and temperatures of interest. researchgate.net
Partial Dissociation Model (Ion-Pairing): This more successful approach considers that NaOH is only partially dissociated and forms a neutral aqueous species or ion pair, NaOH⁰(aq). researchgate.netsemanticscholar.org This model provides a much better fit for experimental data, especially at high concentrations and temperatures. semanticscholar.org In addition to the classical binary parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵠ), this approach requires the adjustment of the equilibrium constant for the formation of the NaOH⁰(aq) complex and additional binary (λNaOH/NaOH) and ternary (ζNaOH/Na⁺/OH⁻) interaction parameters. semanticscholar.org
The partial dissociation model has been shown to accurately fit osmotic coefficient and solvent activity data up to 30 mol·kg⁻¹ and 250°C. researchgate.net Furthermore, this refined model allows for the precise description of the solubility of NaOH in water, accounting for the various hydrated solid salts, including this compound (NaOH·H₂O). researchgate.netsemanticscholar.org The temperature-dependent solubility products for five hydrated salts (NaOH·nH₂O, where n = 1, 2, 3.11, 3.5, and 4) have been determined using this framework. researchgate.netsemanticscholar.org
The table below summarizes the key Pitzer interaction parameters required for the more accurate partial dissociation model.
| Parameter Type | Symbol | Description |
| Binary Interaction | β⁽⁰⁾, β⁽¹⁾, Cᵠ | Account for short-range interactions between pairs of oppositely charged ions. |
| Ion-Pair Formation | KNaOH | Thermodynamic equilibrium constant for the dissociation of the neutral NaOH⁰(aq) species. |
| Neutral Species Interaction | λNaOH/NaOH | Binary interaction parameter for the self-interaction of the neutral NaOH⁰(aq) species. |
| Ternary Interaction | ζNaOH/Na⁺/OH⁻ | Accounts for interactions between the neutral NaOH⁰(aq) species and the Na⁺ and OH⁻ ions. |
This interactive table summarizes the Pitzer parameters used in the partial dissociation model for the NaOH-H₂O system.
The development of these comprehensive Pitzer parameterizations provides a robust foundation for chemical process modeling in various fields, including the management of alkaline high-level nuclear waste, where concentrated NaOH solutions are prevalent. researchgate.netacs.org
Synthetic Methodologies and Purification Processes for Sodium Hydroxide Monohydrate
Controlled Crystallization Techniques for Monohydrate Production
The foundation of producing high-purity sodium hydroxide (B78521) monohydrate lies in the meticulous control of the crystallization process. This involves manipulating temperature, concentration, and equipment design to favor the formation of the monohydrate crystal lattice while excluding impurities.
A key innovation in the production of sodium hydroxide monohydrate is the use of adiabatic cooling crystallization. google.com This technique circumvents the challenges associated with traditional cooling methods that rely on large heat exchange surfaces, which are prone to crystal growth, fouling, and reduced efficiency. google.com
In an adiabatic cooling process, a hot, concentrated caustic soda feed solution is introduced into a crystallizer vessel maintained under a deep vacuum, typically between 3 to 9 millimeters of mercury absolute. google.com This sub-atmospheric pressure causes the spontaneous flash evaporation of water from the solution. The latent heat of vaporization is drawn from the solution itself, leading to rapid and uniform cooling. This cooling induces supersaturation, which is the driving force for the crystallization of this compound. google.com
The design of the crystallizer is critical to this process. It is typically an agitated vessel equipped with impellers to ensure the solution is well-mixed. google.com This agitation maintains a homogenous suspension of crystals, known as magma, which promotes crystal growth over the formation of new, fine nuclei. The vessel is designed to handle the vacuum conditions and to efficiently remove the water vapor that is generated. The operating temperature within the crystallizer is carefully controlled, generally in the range of 100 to 140°F, to specifically target the crystallization of the monohydrate form. google.com
Table 1: Typical Operating Conditions for Adiabatic Cooling Crystallization of this compound
| Parameter | Value |
|---|---|
| Crystallizer Pressure | 3 - 9 mmHg absolute |
| Crystallizer Temperature | 100 - 140 °F |
| Mother Liquor Concentration | 58 - 61% Sodium hydroxide |
| Feed Solution Temperature | ~260 °F (before pre-cooling) |
| Magma Crystal Content | ~30% by weight |
Caustic soda solutions produced via the chloralkali process invariably contain dissolved impurities, with sodium chloride (NaCl) being the most significant. google.com While initial evaporation steps can remove a substantial portion of the salt, residual amounts remain that can compromise the purity of the final product.
The crystallization process itself is a powerful purification step. As the this compound crystals form and grow from the supersaturated solution, the crystal lattice selectively incorporates sodium hydroxide and water molecules, effectively excluding the sodium chloride ions. The solubility of sodium chloride is lower in the highly concentrated caustic solution at the crystallization temperature, but it largely remains within the mother liquor.
For example, a 50% sodium hydroxide solution from a multiple-effect evaporator system might contain 1 to 1.5% sodium chloride. google.com Through the process of adiabatic cooling crystallization, the resulting magma can contain a mother liquor with a sodium chloride concentration of around 1,500 parts per million (ppm), while the crystallized monohydrate is significantly purer. google.com The physical separation of the crystals from this mother liquor is therefore a critical step in achieving a low-impurity product.
Once the magma, a slurry of this compound crystals suspended in the mother liquor, is formed, it is withdrawn from the crystallizer. google.com The subsequent processing steps are designed to efficiently recover the pure crystals.
The primary step in product recovery is the separation of the crystals from the mother liquor, which is typically accomplished using a centrifuge. google.com The centrifugation process forces the liquid phase through a filter, leaving behind a cake of this compound crystals.
To achieve even higher purity, the crystal cake is washed. A portion of the final, high-purity product can be diluted to create a wash solution that is close in concentration to the mother liquor. google.com This helps to displace the residual, impurity-containing mother liquor from the surface of the crystals without causing significant dissolution of the product.
After washing, the purified crystals are typically melted by heating them to around 158°F. google.com This creates a highly concentrated (approximately 68%) and very pure sodium hydroxide solution, which can contain as little as 10 ppm of sodium chloride. google.com This concentrated pure solution is then diluted with deionized water to the desired final concentration, often 50%, for storage and distribution. google.com The recovered mother liquor, still rich in sodium hydroxide, may be recirculated back into the process for further treatment and recovery. google.com
Advanced Industrial Production and Process Engineering
The dominant method for industrial sodium hydroxide production is the chloralkali process, which involves the electrolysis of a sodium chloride solution (brine). wikipedia.orgscifun.org This process co-produces chlorine and sodium hydroxide in a fixed ratio, approximately 1.1 tons of 50% sodium hydroxide for every ton of chlorine. scifun.org Over the years, the technology has evolved to improve energy efficiency and eliminate environmentally harmful materials.
The three main types of chloralkali electrolysis cells are:
Mercury Cell: Historically used, this process produces a very pure sodium hydroxide solution but has been largely phased out due to the severe environmental and health risks associated with mercury. wikipedia.org
Diaphragm Cell: This process uses a porous diaphragm, often made of asbestos, to separate the anode and cathode compartments. It produces a dilute caustic soda solution (around 12-14% NaOH) that contains a significant amount of unreacted salt, requiring substantial energy for purification and concentration. paraffinwaxco.com
Membrane Cell: This is the most modern and energy-efficient technology. chemkraft.ir It employs a cation-exchange membrane that selectively allows sodium ions to pass from the anode compartment to the cathode compartment while blocking chloride and hydroxide ions. wikipedia.org This results in a higher-purity and more concentrated (typically 32%) caustic soda solution with very low salt content, reducing the energy required for subsequent evaporation and purification steps. wikipedia.org
While the chloralkali process is mature, the co-production of chlorine and caustic soda can lead to supply-demand imbalances. epa.gov This has spurred research into alternative production methods that can decouple the synthesis of these two commodities.
One historical and alternative method is the causticization process , which involves the reaction of sodium carbonate (soda ash) with calcium hydroxide (slaked lime). wikipedia.orgasiachmical.com Na₂CO₃ + Ca(OH)₂ → 2NaOH + CaCO₃ asiachmical.com This process produces a sodium hydroxide solution and a calcium carbonate precipitate. While it avoids the co-production of chlorine, it has been largely superseded by the more economical electrolytic methods. wikipedia.org
More recent research focuses on innovative electrochemical routes, such as processes that use a redox mediator to decouple the hydrogen/NaOH and chlorine production into two separate steps, potentially offering a membrane-free chloralkali process. youtube.com
A rigorous analysis of material and energy balances is fundamental to the design, optimization, and economic viability of a this compound production plant.
Material Balance: The material balance for the crystallization process accounts for all the mass entering and leaving the system. The primary inputs are the concentrated sodium hydroxide feed solution and wash water. The outputs are the pure, melted this compound product, the separated mother liquor, and the evaporated water vapor (in the case of adiabatic cooling).
A simplified material balance equation for the crystallizer can be expressed as: G₁ = G₂ + Gcr + W Where:
G₁ is the mass of the initial feed solution.
G₂ is the mass of the mother liquor.
Gcr is the mass of the crystals formed.
W is the mass of the evaporated solvent.
A component balance on the anhydrous sodium hydroxide would be: G₁x₁ = G₂x₂ + Gcrxcr Where x represents the mass fraction of NaOH in each stream. The mass fraction of NaOH in the monohydrate crystal (xcr) is determined by the ratio of the molar mass of NaOH to the molar mass of NaOH·H₂O.
Energy Balance: The energy balance is crucial for determining the heating and cooling requirements of the process. The main energy considerations in the adiabatic crystallization process include:
Sensible heat of the incoming feed solution.
Heat of crystallization (latent heat) released as the monohydrate crystals form. The heat of fusion for NaOH·H₂O is approximately 3776 cal/mol. acs.org
Latent heat of vaporization for the water evaporated under vacuum.
Heat of solution when manipulating concentrations. The dissolution of sodium hydroxide is highly exothermic. wikipedia.org
Energy input for pumps, agitators, and centrifuges.
Heat losses to the surroundings.
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | NaOH·H₂O |
| Sodium hydroxide | NaOH |
| Sodium chloride | NaCl |
| Water | H₂O |
| Calcium hydroxide | Ca(OH)₂ |
| Sodium carbonate | Na₂CO₃ |
| Calcium carbonate | CaCO₃ |
Production of High-Purity this compound for Trace Analysis
The preparation of samples for trace analysis, particularly at parts-per-billion (ppb) and parts-per-trillion (ppt) levels, necessitates reagents of the highest purity to avoid sample contamination. High-purity this compound is a critical reagent in this field, used for smelting and wet digestion in environmental, water, and food analysis. honeywell.com
Specialized grades of this compound, such as the TraceSELECT™ line, are developed specifically for these demanding applications. The production of these ultra-pure reagents often involves sub-boiling distillation, a technique that minimizes the carryover of non-volatile impurities. The entire process, from production to bottling in high-quality containers, is conducted under clean-room conditions to maintain purity. honeywell.com
The final product is characterized by extremely low levels of metallic and other contaminants. For instance, electronic or semiconductor grade caustic is achieved through processes that reduce salt concentrations to minimal levels. thermofisher.com The purity of the feed brine in the chlor-alkali process is a critical parameter, as trace contaminants can affect the quality of the final sodium hydroxide product. thermofisher.com The membrane cell method is often preferred for producing higher purity caustic compared to diaphragm or mercury methods. thermofisher.com
The table below details the maximum allowable concentrations of various impurities in a typical high-purity grade of this compound intended for trace analysis.
Table 1: Maximum Impurity Concentrations in High-Purity this compound
| Element | Maximum Concentration (ppm) |
|---|---|
| Aluminum (Al) | 0.05 |
| Arsenic (As) | 0.01 |
| Barium (Ba) | 0.5 |
| Calcium (Ca) | 0.5 |
| Cadmium (Cd) | 0.01 |
| Cerium (Ce) | 0.01 |
| Cobalt (Co) | 0.01 |
| Chromium (Cr) | 0.01 |
| Copper (Cu) | 0.01 |
| Iron (Fe) | 0.05 |
| Potassium (K) | 2 |
| Lithium (Li) | 0.2 |
Data sourced from Honeywell Research Chemicals specifications for TraceSELECT™ grade this compound. honeywell.com
Novel Synthesis Routes and Material Transformation
Synthesis of Inorganic Materials via Fused Hydroxide Media
Fused (molten) sodium hydroxide serves as a reactive medium for the synthesis of various inorganic materials. Molten hydroxides can act as powerful solvents and reactants at elevated temperatures, facilitating reactions that might not proceed readily in aqueous solutions. For example, sodium metasilicate (B1246114) can be prepared by reacting silicon dioxide with molten sodium hydroxide. sciencemadness.org This method avoids the complexities of managing a bubbling aqueous solution, although care must be taken as molten NaOH is highly caustic. The reaction proceeds as follows:
2NaOH + SiO₂ → Na₂SiO₃ + H₂O sciencemadness.orgyoutube.com
This approach is part of a broader field where fused salts are utilized as non-aqueous solvents for inorganic synthesis, such as the preparation of oxyhalides. acs.org The use of fused hydroxide media can enable the formation of specific crystalline structures and materials that are otherwise difficult to obtain.
Application of Cold Sintering Processes
The cold sintering process (CSP) is a novel technique for densifying ceramic powders at significantly reduced temperatures (typically below 400°C) compared to conventional high-temperature sintering. researchgate.netceramics.org This process utilizes a transient liquid phase and uniaxial pressure to facilitate particle rearrangement and densification. ceramics.orgpsu.edu
Sodium hydroxide has been effectively employed as a transient solvent in a modified cold sintering process. researchgate.netacs.org Instead of an aqueous solution, fused sodium hydroxide (melting point: 312°C) is used to increase the reactivity of the solvent-particle interaction. researchgate.netacs.org This method has been successfully applied to densify sodium-ion electrolytes like Na₃Zr₂Si₂PO₁₂ (NASICON). Sintering this material typically requires temperatures around 1200°C, but with the modified cold sintering process using NaOH, relative densities greater than 90% can be achieved below 400°C. acs.org
Key parameters in this process include the process temperature, the weight fraction of sodium hydroxide, and the dwell time. Research has shown that optimal results for densifying Na₃Zr₂Si₂PO₁₂ are obtained at temperatures near 375°C, with a 10% weight fraction of NaOH, and a sintering time of 3 hours. researchgate.netacs.org The use of NaOH and potassium hydroxide has also enabled the sintering of materials like barium titanate at temperatures between 220°C and 300°C. youtube.com
Table 2: Cold Sintering Parameters for Na₃Zr₂Si₂PO₁₂ Using NaOH Solvent
| Parameter | Value | Outcome |
|---|---|---|
| Process Temperature | 350 - 375 °C | >90% Relative Density |
| NaOH Weight Fraction | 7.5 - 12.5 w/w | ~95% Relative Density |
| Dwell Time | 3 hours | High Densification |
Data derived from studies on the cold sintering of NASICON electrolytes. researchgate.netacs.org
Specific Chemical Routes for Synthesis of Related Compounds (e.g., Sodium Metasilicate)
Sodium hydroxide is a fundamental precursor in the synthesis of sodium metasilicate (Na₂SiO₃). The process generally involves the reaction of a silica (B1680970) source, such as sand or silica gel, with an aqueous solution of sodium hydroxide. sciencemadness.orgyoutube.comgoogle.com
One common commercial method involves reacting silica with a concentrated sodium hydroxide solution to produce a sodium silicate (B1173343) solution. This solution is then typically concentrated by evaporation before crystallization of the desired hydrated form, such as sodium metasilicate pentahydrate. google.com An alternative approach involves mixing a pre-made aqueous sodium silicate solution (with a Na₂O:SiO₂ molar ratio of about 1:2 to 1:1.5) with a concentrated sodium hydroxide solution (50-73% NaOH) to adjust the final molar ratio to 1:1, thereby forming the sodium metasilicate solution without the need for extensive evaporation. google.com
The reaction can also be performed using waste glass as the silica source. In one described method, powdered waste glass is mixed with a 25% NaOH solution at a mass ratio of 4.8:1 and heated to 95°C for 70 minutes to produce a viscous product from which sodium metasilicate nonahydrate can be crystallized. patsnap.com
Table 3: Summary of Synthesis Routes for Sodium Metasilicate
| Silica Source | NaOH Form | Key Process Steps | Product |
|---|---|---|---|
| Sand / Silica | Concentrated Aqueous Solution | Reaction, Evaporation, Crystallization | Sodium Metasilicate Pentahydrate google.com |
| Aqueous Sodium Silicate Solution | Concentrated Aqueous Solution (50-73%) | Admixing to adjust Na₂O:SiO₂ ratio to 1:1 | Sodium Metasilicate Solution google.com |
| Molten NaOH | Powdered SiO₂ | Reaction in molten state | Anhydrous Sodium Metasilicate sciencemadness.org |
Kinetic Studies of Hydroxide-Mediated Chemical Reactions
Kinetic studies are crucial for understanding the rate at which hydroxide-mediated reactions proceed and the factors that control these rates.
Several factors can significantly alter the rate of hydroxide-mediated reactions, consistent with the principles of collision theory. cerritos.edu
Temperature : Increasing the temperature generally accelerates reaction rates. cerritos.edulibretexts.orgchemicals.co.uk This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and more energetic collisions. cerritos.edulibretexts.orglibretexts.org A greater fraction of these collisions will possess the necessary activation energy to form products. cerritos.edulibretexts.org For example, in the absorption of CO2 by NaOH solutions, temperature is a key parameter influencing the mass transfer coefficient. acs.org Conversely, lowering the temperature slows down reaction rates by reducing both collision frequency and the energy of collisions. chemicals.co.uk
Concentration : The concentration of reactants plays a direct role in reaction kinetics. libretexts.orgchemicals.co.ukkhanacademy.org Increasing the concentration of sodium hydroxide (and thus the hydroxide ions) typically increases the rate of reaction, provided the hydroxide ion is involved in the rate-determining step. libretexts.org This is due to the increased probability of collisions between reactant molecules in a given volume. libretexts.orglibretexts.org Studies on CO2 capture by NaOH have shown that the reaction rate and capture efficiency are strongly dependent on the NaOH concentration. nih.gov
Catalyst Presence : A catalyst can increase the rate of a reaction without being consumed in the process. It achieves this by providing an alternative reaction pathway with a lower activation energy. libretexts.orglibretexts.orgkhanacademy.org With a lower energy barrier, a larger proportion of reactant molecules can undergo effective collisions, thus speeding up the reaction. libretexts.orglibretexts.orgkhanacademy.org
Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. cerritos.eduwikipedia.org It represents the energy barrier that reactants must overcome to transform into products. wikipedia.orglibretexts.org The relationship between the rate constant (k), activation energy, and temperature is described by the Arrhenius equation. wikipedia.org
Experimental studies have determined the activation energies for various reactions involving sodium hydroxide. For instance, in the synthesis of sodium methoxide (B1231860) from methanol (B129727) and NaOH, the activation energy was calculated to be 131.55 kJ/mol. biomedres.us For the synthesis of sodium acetate (B1210297) from ethyl acetate and NaOH, the activation energy was found to be 43.3 kJ/mol. biomedres.us Another study on the reaction between atomic hydrogen and hydroxide ions determined the activation energy to be 6.3 ± 0.6 kcal/mol (26.4 ± 2.5 kJ/mol). dtu.dk
Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation also provide insight into the reaction mechanism. For the reaction of H + OH⁻, the enthalpy of formation for the hydrated electron was calculated as -32.6 ± 1.6 kcal/mol, with a standard entropy of 16.7 ± 5.4 cal/(mol·deg). dtu.dk
Interactive Table 2: Activation Energies for NaOH Reactions
| Reaction | Activation Energy (Ea) |
|---|---|
| Methanol + NaOH → Sodium Methoxide | 131.55 kJ/mol |
| Ethyl Acetate + NaOH → Sodium Acetate | 43.3 kJ/mol |
Mechanistic Elucidation of Reactions
Understanding the reaction mechanism involves detailing the sequence of elementary steps that lead from reactants to products, including the identification of any intermediates and transition states.
In organic chemistry, the nucleophilic substitution of halogenoalkanes by hydroxide ions provides a classic example.
SN2 Mechanism : For primary halogenoalkanes, the reaction proceeds via a single, concerted step where the hydroxide ion attacks the carbon atom at the same time as the halogen-carbon bond breaks. chemguide.co.uk Both the hydroxide ion and the halogenoalkane are involved in this single step, which is the rate-determining step. This is consistent with the second-order rate equation (rate = k[R-X][OH⁻]). crunchchemistry.co.ukstudymind.co.uk
SN1 Mechanism : For tertiary halogenoalkanes, the reaction occurs in two steps. The first and slow step is the spontaneous breaking of the carbon-halogen bond to form a carbocation intermediate. chemguide.co.uk The second, faster step is the reaction of this intermediate with a hydroxide ion. crunchchemistry.co.ukchemguide.co.uk Because the first step is the slowest, it is the rate-determining step, and its rate depends only on the concentration of the halogenoalkane. chemguide.co.ukwikipedia.org This explains the observed rate equation (rate = k[R-X]). wikipedia.org
The absorption of carbon dioxide (CO₂) into aqueous sodium hydroxide solutions is a crucial industrial process, for example, in scrubbing acidic gases. wikipedia.org The mechanism involves a series of reactions. acs.org
Initially, gaseous CO₂ dissolves in the aqueous solution. The subsequent chemical reactions depend on the pH of the solution. arpgweb.com
In highly alkaline solutions (pH > 10), the dissolved CO₂ reacts directly with hydroxide ions (OH⁻) to form bicarbonate ions (HCO₃⁻). acs.orgarpgweb.com
CO₂(aq) + OH⁻(aq) → HCO₃⁻(aq)
The bicarbonate ion then reacts with another hydroxide ion to form a carbonate ion (CO₃²⁻) and water. acs.orgarpgweb.com
HCO₃⁻(aq) + OH⁻(aq) → CO₃²⁻(aq) + H₂O(l)
CO₂(g) + 2NaOH(aq) → Na₂CO₃(aq) + H₂O(l) arpgweb.com
An exploration into the reaction kinetics and mechanisms involving this compound reveals its critical role in various advanced chemical processes, from materials science to organic synthesis. This article details its function in geopolymerization, the hydration of alkali-activated materials, and its interactions with metallic and organic substrates.
Theoretical and Computational Studies of Sodium Hydroxide Monohydrate
Molecular Dynamics Simulations and Ab Initio Approaches
Molecular dynamics (MD) simulations and ab initio methods are instrumental in understanding the behavior of sodium hydroxide (B78521) in aqueous environments. These computational techniques allow for the examination of molecular interactions and dynamic processes with high resolution.
First principles molecular dynamics, specifically Car-Parrinello molecular dynamics, has been employed to study aqueous NaOH solutions across a range of concentrations. These simulations reveal significant alterations to the structure of water in the presence of hydroxide ions. A key finding is a notable shift of the second peak of the oxygen-oxygen radial distribution function to shorter distances, indicating a disruption of the typical tetrahedral coordination of pure water. At high concentrations, this tetrahedral structure is almost entirely absent, a finding that aligns with neutron diffraction experiments .
These simulations also shed light on the dynamic properties of the solution. The presence of hydroxide introduces distinct spectroscopic features, such as a "free" O-H stretch and a broadening of the water's OH stretching band. Furthermore, a significant blue shift is observed in both the librational band and the low-frequency translation. These computational results are in good agreement with experimental data and are linked to the formation of compact hydroxide-water complexes .
Neural network-based molecular dynamics simulations have further enhanced the understanding of cation coordination in aqueous NaOH solutions. These studies have shown that as the concentration of NaOH increases, the coordination geometries around the sodium cation change, with octahedral arrangements becoming less favored and trigonal prismatic coordination becoming more prevalent wikipedia.org. At high concentrations, the coordination polyhedra often deviate from ideal geometries due to increased hydrogen bonding between ligands (both water and hydroxide ions) surrounding the same sodium ion wikipedia.org. In saturated solutions, a deficiency of solvent molecules leads to ligands being shared between multiple Na⁺ ions, resulting in complex structural patterns wikipedia.org.
Molecular dynamics simulations utilizing polarizable multistate empirical valence-bond models have been instrumental in investigating the dissociation and ion pairing of NaOH in both bulk water and at the air-water interface. These studies have found that NaOH readily dissociates in the bulk liquid, and the presence of the air-water interface has a relatively minor impact on this dissociation process wikipedia.orgtaylorandfrancis.cominsilicosci.com.
The simulations also indicate that NaOH complexes are strongly repelled from the air-water interface, a finding that is consistent with experimental surface tension measurements wikipedia.orgtaylorandfrancis.cominsilicosci.com. A significant observation is the strong orientational preference of the hydroxide anion at the interface, with its hydrogen atom pointing towards the air wikipedia.orgtaylorandfrancis.com. This orientation, combined with the higher probability of finding the sodium ion near the hydroxide's oxygen, results in a negatively charged surface for NaOH solutions, which aligns with experimental observations wikipedia.orgtaylorandfrancis.cominsilicosci.com.
Further investigations combining Raman multivariate curve resolution experiments and ab initio molecular dynamics (AIMD) simulations have provided a more detailed picture of ion-pairing in aqueous NaOH solutions. These studies reveal that the initially formed ion-pairs are predominantly water-shared, meaning the hydroxide ion retains its full first hydration shell wikibooks.org. Direct contact ion-pairing becomes more significant only at higher concentrations wikibooks.org. These findings also confirm that ion-pairing is more pronounced at higher temperatures wikibooks.org.
Potential of Mean Force (PMF) calculations are a valuable computational tool for quantifying the free energy changes along a specific reaction coordinate, such as the distance between two ions in a solution wikipedia.orgresearchgate.net. These calculations provide a thermodynamic perspective on the stability of different ion-pair configurations.
In the context of hydroxide ions in aqueous solutions, PMF calculations have been used to explore the formation of ion pairs. Quantum mechanics/molecular mechanics-molecular dynamics (QM/MM-MD) simulations have identified several stable configurations for hydroxide ion pairs. A significant finding is a strong minimum in the PMF at an oxygen-oxygen distance of approximately 3.2 Å, which corresponds to a Contact Ion Pair (CIP) ajbasweb.com. This configuration has a stabilizing free energy of about -2 kcal/mol ajbasweb.com.
In addition to the CIP, further analysis of the PMF has revealed other minima corresponding to different types of ion pairs. A Solvent Separated Ion Pair (SSIP) is identified at a distance of approximately 3.9 Å, and an Intermediate Ion Pair (IIP) is found at around 6.0 Å ajbasweb.com. The positions of these minima in the PMF correlate well with the distribution of inter-ionic hydration shell structures, providing a strong link between the thermodynamic stability of the ion pairs and their molecular configurations ajbasweb.com.
| Ion Pair Type | Approximate O-O Distance (Å) | Stabilizing Free Energy (kcal/mol) |
| Contact Ion Pair (CIP) | 3.2 | ~ -2 |
| Solvent Separated Ion Pair (SSIP) | 3.9 | - |
| Intermediate Ion Pair (IIP) | 6.0 | - |
Quantum Chemistry Calculations
Quantum chemistry calculations offer a detailed examination of the electronic structure and properties of sodium hydroxide monohydrate at the atomic level. These methods provide fundamental insights into bonding, molecular geometry, and vibrational frequencies.
Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods have been utilized to study the electronic properties of NaOH. These computational approaches provide valuable information on parameters such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and other electronic characteristics.
Calculations using both DFT (specifically the B3LYP functional with a 6-311G** basis set) and HF (with a 6-311G* basis set) have been performed to determine these properties. The results from these methods can be compared to understand the electronic nature of the molecule. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity.
| Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| HF/6-311G* | -8.7558 | -0.0620 | 8.6938 | 6.344 |
| DFT/B3LYP/6-311G** | -4.6170 | -1.6063 | 3.0107 | - |
These theoretical calculations have shown good agreement with available experimental data for certain properties, lending confidence to the predictive power of these models for other electronic parameters where experimental data may be lacking.
Computational methods are also employed to determine the optimized molecular structure of this compound and to analyze its vibrational modes. The crystal structure of NaOH·H₂O is orthorhombic with the space group Pbca. The lattice parameters are a = 1.1825 nm, b = 0.6213 nm, and c = 0.6069 nm researchgate.net. Within this structure, each sodium atom is coordinated to six oxygen atoms—three from hydroxide ions and three from water molecules. The arrangement forms a hydrargillite-like layer structure, with strong hydrogen bonds between the hydroxyl groups and oxygen atoms within each layer. Adjacent layers are held together by hydrogen bonds between the water molecules researchgate.net.
Vibrational analysis based on theoretical calculations can predict the frequencies of different vibrational modes, which can then be compared with experimental spectroscopic data (e.g., from Raman or infrared spectroscopy). For aqueous NaOH solutions, the infrared spectra show a broad continuum absorption between 800 and 3500 cm⁻¹, which is attributed to the strong interactions between the hydroxide ion and its solvating water molecules. Theoretical harmonic vibrational analysis of OH⁻(H₂O)₁₇ clusters has revealed that the O-H stretch vibrations in aqueous hydroxide solutions arise from the coupled vibrations of multiple water molecules solvating the ion. These vibrations are delocalized and can be classified based on the symmetry of the relative phases of the vibrating O-H bonds that are hydrogen-bonded to the hydroxide ion.
Energy Gap and Zero Potential Energy Calculations
Computational studies offer insights into the electronic properties and thermodynamic stability of sodium hydroxide and its hydrates.
Energy Gap: The energy gap, or band gap, is a crucial parameter in solid-state physics, indicating the energy difference between the top of the valence band and the bottom of the conduction band. For insulators and semiconductors, a larger band gap corresponds to lower electrical conductivity. While specific calculations for this compound are not widely published, theoretical calculations for anhydrous sodium hydroxide (NaOH) provide a valuable reference. The Materials Project, a computational materials science initiative, reports a calculated band gap for the orthorhombic phase of NaOH to be approximately 2.80 eV materialsproject.org. This value suggests that anhydrous NaOH is an insulator, a property expected to be similar in its monohydrate form due to the ionic nature of the compound and the localization of electrons.
Zero Potential Energy: The zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have, arising from the Heisenberg uncertainty principle. It represents the energy of the system at absolute zero temperature, stemming from its vibrational ground state. Ab initio calculations, which are based on first principles of quantum mechanics without experimental data, are used to determine these values. The Computational Chemistry Comparison and Benchmark DataBase (CCCBDB) provides a vibrational zero-point energy for the gaseous NaOH molecule calculated from fundamental vibrations as 2388.5 cm⁻¹ nist.gov. While this value is for the isolated molecule and not the solid-state monohydrate crystal, it forms a fundamental parameter in more complex thermodynamic models of the solid. Calculating the ZPE for the full crystal lattice of this compound would require sophisticated solid-state quantum chemistry methods, accounting for lattice vibrations (phonons).
| Parameter | Compound | Calculated Value | Source |
| Band Gap | Anhydrous Sodium Hydroxide (NaOH) | 2.80 eV | Materials Project materialsproject.org |
| Zero-Point Energy | Gaseous Sodium Hydroxide (NaOH) | 2388.5 cm⁻¹ | CCCBDB nist.gov |
Modeling of Chemical Behavior and Transport Phenomena
Modeling is essential for understanding and predicting how this compound behaves in complex systems, from industrial processes to atmospheric chemistry. These models encompass reaction kinetics, mass transport, and phase changes.
The absorption of carbon dioxide (CO₂) by aqueous solutions of sodium hydroxide is a critical process in industrial gas purification and carbon capture technologies. Dynamic process models are developed to simulate the performance of absorption columns over time. These models integrate mass transfer equations with chemical reaction kinetics.
A typical dynamic model for CO₂ absorption into NaOH solution considers the following key elements:
Mass Transfer: The movement of CO₂ from the gas phase to the liquid phase across the gas-liquid interface.
Chemical Reactions: The rapid, irreversible reaction between CO₂ and hydroxide ions (OH⁻) to form carbonate (CO₃²⁻).
Hydrodynamics: The flow characteristics of both the gas and liquid phases within the reactor (e.g., a packed bed or bubble column).
Sodium hydroxide is highly hygroscopic and can form aerosols (fine liquid droplets or solid particles suspended in a gas) that interact with atmospheric gases. This is particularly relevant in scenarios such as sodium fires in industrial settings, where sodium oxides quickly convert to sodium hydroxide aerosols upon contact with air humidity joasi.ir.
Aerosol mass balance and evolution models are used to predict the fate of these aerosols. These models incorporate several key processes:
Hygroscopic Growth: The absorption of water by NaOH aerosols, which depends on the relative humidity of the surrounding air joasi.ir.
Carbonation: The reaction of NaOH in the aerosol droplets with atmospheric CO₂ to form sodium carbonate joasi.ir.
Aerosol Dynamics: Processes like coagulation (particles merging), condensation (gas-to-particle conversion), and deposition (removal from the atmosphere) acs.org.
Models like the Model of Aerosol Dynamics, Reaction, Ionization, and Dissolution (MADRID) use a sectional approach, where the particle size distribution is divided into a discrete number of sections to solve the aerosol general dynamic equation acs.org. For sodium hydroxide aerosols, these models must account for the changing chemical composition (from NaOH to Na₂CO₃) and its effect on particle size, density, and water content joasi.ir.
Solid-state diffusion is the net movement of atoms within a solid material, a process that is fundamental to many material transformations. While specific diffusion models for this compound are not extensively detailed in the literature, the underlying principles are governed by established kinetic models for solid-state reactions. These models are generally classified based on their mechanistic assumptions researchgate.netcomposite-analytica.com.
General Solid-State Kinetic Models:
Nucleation Models: Describe processes where a new phase forms at discrete points and then grows.
Geometrical Contraction Models: Assume the reaction starts at the surface and proceeds inward.
Diffusion Models: Assume the reaction rate is controlled by the transport of reactants through a product layer.
Reaction Order Models: Based on empirical rate laws analogous to those for fluid-phase reactions.
Diffusion-controlled models are particularly relevant. They are often based on Fick's laws of diffusion, which relate the diffusive flux to the concentration gradient bibliotekanauki.plwikipedia.org. The temperature dependence of the diffusion coefficient (D) is typically described by the Arrhenius equation :
D = D₀ * exp(-Eₐ / RT)
where:
D₀ is the pre-exponential factor (maximum diffusion coefficient).
Eₐ is the activation energy for diffusion.
R is the universal gas constant.
T is the absolute temperature.
In processes involving NaOH, such as the reactive extraction of cryolite, kinetic models have been developed that account for mass transfer resistance. These studies distinguish between external diffusion (transport in the liquid phase to the particle surface) and internal diffusion (transport within the pores of the solid particle), often finding that internal diffusion is the rate-limiting step bibliotekanauki.pl.
| Model Type | Controlling Mechanism | Relevance to NaOH·H₂O |
| Fick's Laws | Concentration Gradient | Fundamental principle for any diffusion process within the solid. |
| Arrhenius Equation | Temperature | Describes the temperature dependence of the diffusion coefficient. wikipedia.orgacs.org |
| Multi-Resistance Models | Mass Transfer (Internal/External) | Models complex solid-liquid reactions involving NaOH, where diffusion through the solid product layer can be the slowest step. bibliotekanauki.pl |
Artificial Intelligence and Machine Learning Applications
Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemistry and materials science to accelerate discovery and optimize processes. These techniques can analyze large datasets to identify complex patterns and make predictions about material properties and reaction outcomes.
Artificial neural networks (ANNs) are a class of machine learning models inspired by the structure of the human brain. They are particularly effective at modeling complex, non-linear relationships. One significant application in chemistry is the prediction of physicochemical properties, such as melting points, directly from a compound's structure.
Predicting the melting point of a substance is challenging because it depends not only on intermolecular forces but also on how the molecules pack into a crystal lattice. For mixtures, the interactions become even more complex. Neural network models can be trained on large datasets of known melting points to learn the intricate relationship between molecular structure and this property.
Several approaches are used:
Graph Convolutional Neural Networks (GNNs): These models directly operate on the molecular graph (atoms as nodes, bonds as edges) to learn feature representations that are predictive of properties like melting point.
Quantitative Structure-Property Relationship (QSPR) Models: These models use calculated molecular descriptors (e.g., size, polarity, hydrogen bonding capacity) as inputs for a neural network to predict a target property.
These models have been successfully used to predict the melting points of diverse organic compounds and ionic liquids. While not specifically developed for this compound mixtures, these established AI frameworks could be readily adapted. By training a model on experimental data for various salt hydrate (B1144303) mixtures, a neural network could predict the melting points (or eutectic temperatures) of new mixtures containing this compound, significantly speeding up the design of materials like phase-change materials or industrial solvents.
Advanced Research Applications of Sodium Hydroxide Monohydrate
Catalysis and Organic Synthesis
Sodium hydroxide (B78521) is a versatile tool in catalysis and organic synthesis due to its strong alkaline properties. nouryon.competronaftco.com It facilitates a wide range of chemical transformations, serving as a potent catalyst and reagent in numerous industrial and laboratory-scale processes.
Base Catalysis in Chemical Reactions
As a strong inorganic base, sodium hydroxide is widely employed as a catalyst in organic synthesis reactions. biosynth.comnouryon.com Its function is to increase the reactivity of other molecules, enabling reactions to proceed more efficiently. petronaftco.com For instance, it can deprotonate less acidic molecules, creating reactive intermediates that can then participate in further chemical transformations. Sodium hydroxide's inclusion in certain reactions can lead to significant advantages, such as lower operating temperatures and reduced heat consumption. mdpi.com It is also used to facilitate reactions that yield hydrogen gas, such as the reaction between sodium hydroxide and carbon monoxide, which produces sodium carbonate and hydrogen. mdpi.comresearchgate.net
Transesterification for Biodiesel Production
A prominent application of sodium hydroxide is as a base catalyst in the transesterification process for biodiesel production. petronaftco.compsu.edu This chemical reaction converts triglycerides, found in vegetable oils and animal fats, into biodiesel (fatty acid methyl esters) and glycerol. petronaftco.com Sodium hydroxide accelerates the reaction between the triglycerides and an alcohol, typically methanol (B129727), making the process viable at lower temperatures and in shorter timeframes. petronaftco.com
The effectiveness of sodium hydroxide is attributed to its strong alkaline nature, which increases the reactivity of the methanol. petronaftco.com The catalyst is prepared by mixing sodium hydroxide with methanol, where it dissociates into Na⁺ and OH⁻ ions. The hydroxide ion (OH⁻) then abstracts a proton from methanol, forming water and a methoxide (B1231860) ion (CH₃O⁻), which is the active species in the transesterification reaction. psu.edu
While highly effective, the concentration of the sodium hydroxide catalyst must be carefully controlled. A higher amount of catalyst, typically 0.5% to 1.5% of the weight of the oil, is required compared to other catalysts like sodium methoxide. okstate.edu However, an excess of sodium hydroxide can lead to an undesirable side reaction called saponification (soap formation), especially in the presence of free fatty acids and water, which can reduce the biodiesel yield. psu.eduokstate.edu Studies have shown that optimizing the catalyst amount is crucial for maximizing yield; for instance, one study found that using 0.8 g of NaOH with 250 mL of waste cooking oil resulted in the highest biodiesel yield under specific conditions. researchgate.net
Optimizing NaOH Catalyst in Waste Cooking Oil Transesterification
| Catalyst Amount (g NaOH) | Reaction Time (min) | Agitation Speed (rpm) | Biodiesel Yield (mL) |
|---|---|---|---|
| 0.8 | 90 | 800 | 262.3 |
| 1.0 | 60 | 600 | Data Not Provided |
| 1.2 | 30 | 400 | Data Not Provided |
This table illustrates the effect of varying sodium hydroxide catalyst amounts and other process parameters on the yield of biodiesel from waste cooking oil. The optimal yield was achieved with the lowest catalyst concentration tested, highlighting the importance of process optimization. researchgate.net
Synthesis of Fine Chemicals and Pharmaceutical Intermediates
In the pharmaceutical industry, sodium hydroxide is a fundamental chemical used in the synthesis of a wide array of products, from common pain relievers to life-saving medications. nouryon.comamipetro.comchemicalsafetyfacts.org It functions as a catalyst, a pH regulator, and a reagent in the synthesis of many active pharmaceutical ingredients (APIs). amipetro.combrenntag.com
Sodium hydroxide is used to create the necessary alkaline environment for specific chemical reactions during drug synthesis. amipetro.com For example, it is employed in the production of certain anti-inflammatory drugs, antibiotics, and even cancer treatments. amipetro.com Beyond APIs, it is also used to manufacture pharmaceutical excipients, which are inactive substances that serve as the vehicle for the active drug, such as stabilizers and preservatives. amipetro.com Its role extends to the manufacturing of anticoagulants that help prevent blood clots and cholesterol-reducing medications. chemicalsafetyfacts.org
Materials Science and Engineering
Sodium hydroxide monohydrate is a key activating agent in materials science, particularly in the development of sustainable construction materials and the modification of material properties.
Preparation of Alkali-Activated Materials (e.g., Geopolymers, Phosphorus Slag)
Sodium hydroxide is a primary component in the alkali activator solutions used to produce geopolymers and other alkali-activated materials. nih.govjmaterenvironsci.com These materials are seen as sustainable alternatives to traditional Portland cement. uettaxila.edu.pk Geopolymers are formed by reacting aluminosilicate (B74896) source materials, such as fly ash or ground granulated blast furnace slag (GGBFS), with a highly alkaline solution. jmaterenvironsci.comresearchgate.net
The concentration, or molarity, of the sodium hydroxide solution is a critical factor that significantly influences the properties of the resulting geopolymer. uettaxila.edu.pk The strongly alkaline environment created by NaOH is essential for dissolving the silicon and aluminum ions from the precursor materials, which then polymerize to form the geopolymer network. researchgate.netmdpi.com Research has consistently shown that increasing the NaOH concentration generally leads to an increase in the compressive strength of the geopolymer concrete, up to an optimal point. uettaxila.edu.pksphinxsai.com For example, studies on fly ash-slag based geopolymers found that the optimal compressive strength was achieved at a NaOH molarity of 12 M. uettaxila.edu.pk Similarly, another study showed that increasing NaOH concentration from 8 M to 14 M enhanced the compressive strength of slag-based geopolymer concrete. sphinxsai.com
Effect of NaOH Molarity on Compressive Strength of Geopolymer Concrete
| NaOH Molarity (M) | Binder Composition | Curing Condition | 28-Day Compressive Strength (MPa) |
|---|---|---|---|
| 8 | 50% Fly Ash + 50% Slag | Ambient | ~35 (estimated) |
| 10 | 50% Fly Ash + 50% Slag | Ambient | ~40 (estimated) |
| 12 | 50% Fly Ash + 50% Slag | Ambient | 44.15 |
| 14 | 50% Fly Ash + 50% Slag | Ambient | ~42 (estimated) |
This table demonstrates the impact of sodium hydroxide concentration on the 28-day compressive strength of fly ash-slag based geopolymer concrete. The strength increases with molarity, reaching an optimum at 12 M before declining slightly. uettaxila.edu.pk
The addition of slag to the mixture can further enhance mechanical properties due to the formation of additional calcium silicate (B1173343) hydrate (B1144303) (CSH) gels alongside the primary sodium aluminosilicate hydrate (NASH) gel. researchgate.netrmuti.ac.th
Control of Material Viscoelastic Properties
The concentration of sodium hydroxide also plays a crucial role in controlling the rheological and viscoelastic properties of fresh geopolymer pastes. The rheology, or flow behavior, is critical for practical applications like self-consolidating concrete. researchgate.net
Studies on fly ash-based geopolymers have shown that their rheological properties are greatly affected by NaOH concentration. Increasing the concentration of NaOH up to a certain point (e.g., 7 mol/L) can result in an increase in the material's yield stress and storage modulus. researchgate.net This indicates a more rigid and structured paste. However, concentrations exceeding this optimal level can delay the geopolymerization process, possibly due to repulsive forces between particles that hinder network formation. researchgate.net Therefore, by carefully adjusting the sodium hydroxide concentration, it is possible to tailor the viscoelastic properties of these materials to meet specific performance requirements for various applications.
Nanomaterial Synthesis (e.g., ZnO Nanoparticles via Hydrolysis-Condensation)
This compound plays a crucial role as a precipitating agent and pH moderator in the synthesis of zinc oxide (ZnO) nanoparticles through hydrolysis-condensation methods, such as the sol-gel process. The concentration and controlled addition of the sodium hydroxide solution are critical parameters that influence the nucleation and growth of the nanoparticles, thereby determining their final size, morphology, and properties.
In a typical synthesis, a zinc precursor, such as zinc acetate (B1210297) dihydrate or zinc chloride, is dissolved in a solvent like ethanol. wikipedia.orgreddit.com A solution of sodium hydroxide is then added dropwise to this solution under controlled temperature and stirring. reddit.com The hydroxide ions (OH⁻) provided by the sodium hydroxide facilitate the hydrolysis of the zinc precursor, leading to the formation of zinc hydroxide (Zn(OH)₂) or other intermediate zinc-hydroxy complexes. Subsequent condensation of these intermediate species, driven by the reaction conditions, results in the formation of ZnO nuclei.
Hydrolysis: Zn²⁺ + 2OH⁻ → Zn(OH)₂
Condensation (Dehydration): Zn(OH)₂ → ZnO + H₂O
The concentration of sodium hydroxide directly impacts the supersaturation of the solution, which in turn governs the nucleation rate. Higher concentrations of NaOH can lead to a faster reaction and the formation of smaller nanoparticles. researchgate.net However, an excessively high concentration may also lead to the formation of impurities or a wider particle size distribution. researchgate.net Research has shown that by carefully controlling the molar ratio of NaOH to the zinc precursor, as well as the reaction temperature and time, the crystallite size and dispersibility of the resulting ZnO nanoparticles can be effectively managed. reddit.comresearchgate.net For instance, studies have demonstrated that increasing the NaOH concentration from 2 M to 6 M can lead to an increase in the crystallite size of zinc selenide (B1212193) nanoparticles, a related material, indicating the significant influence of the hydroxide concentration on nanoparticle growth. researchgate.net
Interactive Table: Effect of NaOH on Nanoparticle Synthesis
| Parameter | Effect of Increasing NaOH Concentration | Typical Precursors | Common Solvents |
|---|---|---|---|
| Particle Size | Can decrease due to faster nucleation but may increase with coalescence at very high concentrations. researchgate.net | Zinc acetate dihydrate, Zinc chloride, Zinc nitrate (B79036) hexahydrate. wikipedia.orgstackexchange.com | Ethanol, Distilled water. reddit.comstackexchange.com |
| Purity | Optimal concentration leads to high purity; excess can introduce impurities. researchgate.net |
| Reaction Time | Generally decreases as the reaction rate increases. | | |
Synthesis of Zeolites and Related Aluminosilicates
This compound is a fundamental component in the hydrothermal synthesis of zeolites and other aluminosilicate materials. It serves multiple functions in the synthesis process, acting as a mineralizer, a structure-directing agent, and a source of alkalinity to control the pH of the synthesis gel. The concentration of NaOH in the initial reaction mixture is a critical factor that determines the type of zeolite framework that is formed, as well as its crystallinity and particle size. quora.combanglajol.info
The synthesis of zeolites, such as Zeolite A and Zeolite Y, typically involves the reaction of a silica (B1680970) source and an alumina (B75360) source (often derived from materials like fly ash or kaolinite (B1170537) clay) in a highly alkaline aqueous solution of sodium hydroxide. quora.combanglajol.info The high pH environment created by the NaOH facilitates the dissolution of the aluminosilicate precursors into silicate and aluminate species in the solution. quora.comsemanticscholar.org These dissolved species then undergo a process of nucleation and crystallization under hydrothermal conditions (elevated temperature and pressure) to form the porous, crystalline structure of the zeolite.
The concentration of sodium hydroxide influences several aspects of the synthesis:
Zeolite Phase Formation: The specific concentration of NaOH can direct the formation of different zeolite phases. For example, in the synthesis from fly ash, varying the NaOH concentration can lead to the formation of either Zeolite A or a mixture of Zeolite A and Zeolite X. banglajol.info
Crystallinity: The alkalinity of the synthesis gel, controlled by the NaOH concentration, has a significant impact on the crystallinity of the final zeolite product. There is often an optimal NaOH concentration to achieve the highest degree of crystallinity. quora.com
Crystallization Time: Higher concentrations of NaOH generally lead to shorter crystallization times. banglajol.inforesearchgate.net
Interactive Table: Role of NaOH Concentration in Zeolite Synthesis
| Zeolite Type | Raw Material | Effect of NaOH Concentration | Reference |
|---|---|---|---|
| Zeolite A | Fly Ash | Higher concentrations shorten crystallization time. Pure-form Zeolite A can be synthesized at NaOH concentrations of 1.67, 5, and 6.67 M. banglajol.inforesearchgate.net | banglajol.info |
| Zeolite Y | Kaolinite Clay | Increasing NaOH concentration up to a Na₂O/SiO₂ ratio of 0.75 increases the crystallinity of Zeolite Y. quora.com | quora.com |
| Na-P1 Zeolite | Blast Furnace Slag | Zeolite phases were produced with NaOH concentrations higher than 2 M, with an optimal concentration around 3 M for improved adsorption capacity. semanticscholar.org | semanticscholar.org |
Environmental and Energy Technologies
CO₂ Direct Air Capture Processes
Sodium hydroxide is a key chemical in a well-established method for the direct air capture (DAC) of carbon dioxide. nist.govstackexchange.com This technology utilizes a wet scrubbing process where ambient air is brought into contact with an aqueous solution of sodium hydroxide. The acidic nature of CO₂ allows it to react readily with the strong base, forming sodium carbonate. stackexchange.com
The primary chemical reaction is: 2NaOH(aq) + CO₂(g) → Na₂CO₃(aq) + H₂O(l) stackexchange.com
As the concentration of hydroxide ions in the solution decreases and the pH is lowered, a second reaction can occur, leading to the formation of sodium bicarbonate: Na₂CO₃(aq) + H₂O(l) + CO₂(g) → 2NaHCO₃(aq) e3s-conferences.org
The efficiency of CO₂ absorption is dependent on factors such as the concentration of the NaOH solution and the operating temperature. melscience.com Research has demonstrated that increasing the concentration of the aqueous NaOH solution can enhance the removal efficiency of CO₂, as it provides a greater driving force for the reaction. melscience.com Studies have achieved CO₂ absorption capacities ranging from 9.5 g CO₂/L for a 1 w/w% NaOH solution to 78.9 g CO₂/L for an 8 w/w% solution. e3s-conferences.org
A significant challenge in this process is the regeneration of the sodium hydroxide absorbent from the resulting sodium carbonate solution, which is necessary for a cost-effective and continuous operation. One common regeneration method involves a causticization process using calcium hydroxide (slaked lime). In this step, the sodium carbonate solution is reacted with calcium hydroxide to precipitate calcium carbonate, thereby regenerating the sodium hydroxide solution. stackexchange.com
The causticization reaction is: Na₂CO₃(aq) + Ca(OH)₂(s) → 2NaOH(aq) + CaCO₃(s) stackexchange.com
The precipitated calcium carbonate can then be heated in a calciner to produce calcium oxide (lime) and a pure stream of CO₂, which can be captured for sequestration or utilization. The calcium oxide is then hydrated (slaked) to regenerate the calcium hydroxide for reuse in the process. stackexchange.com
Wastewater Treatment and Heavy Metal Removal
This compound is widely used in the treatment of industrial wastewater for the removal of dissolved heavy metals. quora.comquora.com The primary mechanism for this application is hydroxide precipitation. By adding sodium hydroxide to the wastewater, the pH of the solution is increased. This change in pH reduces the solubility of many heavy metal ions, causing them to precipitate out of the solution as solid metal hydroxides. quora.com These precipitates can then be removed from the water through physical processes such as sedimentation and filtration. quora.com
The effectiveness of heavy metal removal is highly dependent on the final pH of the wastewater. Each metal has a specific pH at which its hydroxide has minimum solubility, and therefore, maximum precipitation occurs. For example, the optimal pH range for the removal of lead and zinc has been found to be between 10.32 and 11.39. quora.com Similarly, for the removal of copper, nickel, and manganese, an optimal pH of 9.5 resulted in removal rates of 97.5%, 96.0%, and 90.0%, respectively. quora.com
The general precipitation reaction can be represented as: Mⁿ⁺(aq) + nOH⁻(aq) → M(OH)ₙ(s) Where Mⁿ⁺ represents a metal ion with a charge of n+.
Sodium hydroxide is an effective precipitating agent due to its high solubility in water and its ability to cause significant and rapid increases in pH. It is considered a relatively low-cost and commercially available chemical for this purpose. quora.com
Interactive Table: Optimal pH for Heavy Metal Removal using NaOH
| Heavy Metal Ion | Optimal pH Range for Precipitation | Achieved Removal Efficiency | Reference |
|---|---|---|---|
| Lead (Pb²⁺) | 10.32 - 11.39 | >99% | quora.com |
| Zinc (Zn²⁺) | 10.32 - 11.39 | >99% | quora.com |
| Copper (Cu²⁺) | ~9.5 | 97.5% | quora.com |
| Nickel (Ni²⁺) | ~9.5 | 96.0% | quora.com |
| Manganese (Mn²⁺) | ~9.5 | 90.0% | quora.com |
| Cadmium (Cd²⁺) | ~7.0 | >99% | quora.com |
| Iron (Fe³⁺) | ~7.0 | >99% | quora.com |
Evaporative Cooling using Hydroxide Molecules for Reaction Control
The concept of using the interaction of hydroxide molecules for evaporative cooling is not supported by the fundamental thermodynamic properties of sodium hydroxide dissolution. Evaporative cooling is an endothermic process, meaning it absorbs heat from its surroundings, thereby causing a cooling effect. In contrast, the dissolution of sodium hydroxide (both anhydrous and its monohydrate form) in water is a strongly exothermic reaction, releasing a significant amount of heat and causing the temperature of the solution to increase substantially. libretexts.org
The molar heat of solution (ΔHₛₒₗₙ) for sodium hydroxide is approximately -44.51 kJ/mol, indicating a release of heat. libretexts.org This exothermic nature is due to the high energy of solvation of the sodium (Na⁺) and hydroxide (OH⁻) ions. When solid sodium hydroxide is added to water, the heat generated can be substantial enough to raise the water temperature significantly, and in concentrated solutions, can even bring it to a boil.
This release of heat is a critical factor to manage in industrial processes that involve the dilution or dissolution of sodium hydroxide. Instead of being a source of cooling, the process requires cooling systems, such as heat exchangers, to control the temperature and prevent overheating. askfilo.com For instance, a study on the thermal effects of dissolving various alkalis and salts found that under forced stirring, a 40% sodium hydroxide solution could increase the temperature by up to +80.5°C, releasing 460.8 kJ/kg of exothermic heat. e3s-conferences.org This property is leveraged in applications requiring heat generation, such as in some types of hot packs or for thermochemical heat storage, rather than for cooling. e3s-conferences.orglibretexts.org
Therefore, the premise of using the dissolution of hydroxide molecules for evaporative cooling or for reaction control via cooling is inconsistent with the established chemical principles of sodium hydroxide. Any cooling required for a reaction involving sodium hydroxide would necessitate an external cooling system to dissipate the heat generated by its dissolution.
Environmental Chemistry and Atmospheric Behavior of Sodium Hydroxide Monohydrate
Atmospheric Dispersion and Transformation of NaOH Aerosols
Sodium hydroxide (B78521) aerosols, once introduced into the atmosphere, undergo rapid changes due to their chemical nature and the surrounding environmental conditions. These transformations are critical in determining their atmospheric lifetime and environmental impact.
Sodium hydroxide is well-known for its hygroscopic and deliquescent properties, meaning it readily absorbs moisture from the atmosphere and can dissolve in the absorbed water to form an aqueous solution hakon-art.comepa.govpwr.edu.plresearchgate.netechemi.com. This process is highly dependent on the ambient relative humidity (RH).
The amount of water absorbed by sodium hydroxide aerosols has a direct impact on their physical state and physicochemical properties stackexchange.com. As the relative humidity increases, solid particles of sodium hydroxide monohydrate will take up water, a process that significantly alters their size and density. The transition from a solid particle to an aqueous droplet occurs at a specific deliquescence relative humidity (DRH). For sodium hydroxide, this transition occurs at a relatively low RH, after which the particle exists as a concentrated aqueous droplet.
The hygroscopic growth of these aerosols is a key factor in their atmospheric behavior. The increase in size affects their light scattering properties and their residence time in the atmosphere.
Table 1: Influence of Relative Humidity on the Physical State of Sodium Hydroxide Aerosols
| Relative Humidity (RH) | Physical State of NaOH Aerosol | Key Processes |
| Low RH | Solid particle (potentially as monohydrate) | Adsorption of water molecules on the surface |
| Increasing RH | Absorption of water, particle growth | Hygroscopic growth |
| At or above DRH | Aqueous droplet | Deliquescence |
2NaOH + CO₂ → Na₂CO₃ + H₂O nih.gov
This reaction proceeds as CO₂ from the air is absorbed by the sodium hydroxide aerosol. The presence of water is crucial for this reaction to occur readily. The hygroscopic nature of NaOH facilitates this process by providing an aqueous medium for the reaction. The carbonation of sodium hydroxide can lead to the formation of sodium carbonate monohydrate (Na₂CO₃·H₂O) stackexchange.comnih.gov.
The rate of carbonation is influenced by several factors, including the concentration of CO₂, the relative humidity, and the size of the aerosol particle. Smaller particles tend to carbonate faster due to their larger surface-area-to-volume ratio. This conversion from a strong base (NaOH) to a weaker base (Na₂CO₃) has significant implications for the atmospheric and environmental impact of the aerosol.
The atmospheric transformations of this compound have a profound impact on the physicochemical properties of the resulting aerosols.
Particle Size: The hygroscopic growth and subsequent carbonation significantly alter the particle size. As NaOH absorbs water, its size increases. The reaction with CO₂ to form sodium carbonate also leads to a change in size and density. The formation of sodium carbonate monohydrate results in an increase in the particle's volume and mass stackexchange.com. This change in size can affect the aerosol's aerodynamic properties and its deposition rate.
Diffusivity: The transformation from a solid particle to a liquid droplet changes the diffusivity of gases to and within the particle. In an aqueous droplet, the diffusion of atmospheric gases like CO₂ to the reactive surface is facilitated, influencing the rate of carbonation stackexchange.com.
Table 2: Changes in Physicochemical Properties of NaOH Aerosols during Atmospheric Transformation
| Transformation Process | Change in Particle Size | Change in Density | Impact on Diffusivity |
| Hygroscopic Growth | Increase | Decrease (as water is added) | Increased for gaseous species within the aqueous phase |
| Carbonation | Increase (formation of Na₂CO₃·H₂O) | Change in material density | Formation of a solid carbonate layer can affect diffusion |
Interactions with Atmospheric Components
This compound aerosols are chemically reactive and interact with various components of the atmosphere, most notably carbon dioxide, but also other trace gases.
The most significant atmospheric reaction for sodium hydroxide is with carbon dioxide epa.govresearchgate.netquora.com. Solid sodium hydroxide readily absorbs CO₂ from the air epa.gov. This process is a neutralization reaction where the strong base (NaOH) reacts with the acidic gas (CO₂) nih.gov. The reaction can proceed in steps, with the initial formation of sodium bicarbonate (NaHCO₃), which then reacts with more NaOH to form sodium carbonate if NaOH is in excess nih.govvedantu.com.
The efficiency of CO₂ absorption is dependent on the physical state of the sodium hydroxide. In an aqueous solution, which forms due to the deliquescent nature of NaOH, the absorption of CO₂ is very effective. This property is utilized in industrial applications for CO₂ scrubbing. In the atmosphere, this reaction is a primary sink for airborne sodium hydroxide aerosols.
While the reaction with carbon dioxide is dominant, sodium hydroxide aerosols can also react with other atmospheric trace gases, particularly acidic gases.
Sulfur Oxides (SOx): Sodium hydroxide can react with sulfur dioxide (SO₂), a common air pollutant, in a neutralization reaction to form sodium sulfite (Na₂SO₃) and water stackexchange.com. The reaction is as follows: 2NaOH + SO₂ → Na₂SO₃ + H₂O stackexchange.com. Further oxidation in the atmosphere could potentially convert the sulfite to sodium sulfate (Na₂SO₄). This reaction is utilized in flue gas desulfurization processes.
Nitrogen Oxides (NOx): Sodium hydroxide solutions are known to absorb nitrogen dioxide (NO₂). The reaction is complex and can produce a mixture of sodium nitrite (NaNO₂) and sodium nitrate (B79036) (NaNO₃) pwr.edu.pl. The reaction can be represented as: 2NO₂ + 2NaOH → NaNO₂ + NaNO₃ + H₂O pwr.edu.pl. The absorption of other nitrogen oxides, like nitric oxide (NO), is less efficient but can be enhanced by the presence of oxidizing agents pwr.edu.pl.
Ozone (O₃): Under specific conditions, particularly at low temperatures, sodium hydroxide can react with ozone to form sodium ozonide (NaO₃) echemi.comstackexchange.com. However, this compound is unstable at room temperature and decomposes echemi.comstackexchange.com. Therefore, this reaction is less likely to be a significant pathway for NaOH aerosols under typical atmospheric conditions.
The reactions with these trace gases contribute to the transformation of the aerosol's chemical composition and can play a role in the atmospheric cycling of sulfur and nitrogen compounds.
Behavior at Interfaces
The behavior of sodium hydroxide at various interfaces is critical to understanding its environmental and industrial implications. When sodium hydroxide is present in aqueous solutions, it dissociates into sodium (Na⁺) and hydroxide (OH⁻) ions, which then interact with the surrounding phases. santos.com These interactions are particularly significant at air-water and oil-water interfaces.
The air-water interface is a crucial area for numerous chemical, biological, and atmospheric processes. The presence and behavior of ions like hydroxide at this interface can significantly influence its properties, such as surface charge and reactivity.
Molecular dynamics simulations have been employed to investigate the behavior of Sodium hydroxide (NaOH) at the air-water interface. nih.govaip.orgresearchgate.net Studies have found that NaOH readily dissociates in bulk water, and the interface has a relatively minor effect on this dissociation. nih.govaip.orgresearchgate.net However, NaOH complexes themselves are strongly repelled from the air-water interface, a finding that is consistent with surface tension measurements. nih.govaip.orgresearchgate.net While the NaOH complex is repelled, the behavior of the individual hydroxide ion has been a subject of considerable research and some debate.
Several computational studies indicate that the hydroxide ion has little to no affinity for the air-water interface and may even be repelled from it. nih.govaip.orgaip.orgacs.org This repulsion is attributed to an enthalpic penalty created by the reduction of favorable ion-water interactions as the ion approaches the interface. researchgate.netacs.org Despite this repulsion, simulations show a strong orientational preference for the hydroxide anion near the interface. The ion tends to orient with its hydrogen atom pointing towards the air and its oxygen atom towards the bulk water. nih.govaip.org This orientation, combined with the positioning of the sodium ion nearer to the hydroxide's oxygen, results in the surface of NaOH solutions being negatively charged, which aligns with experimental observations. nih.govaip.orgresearchgate.net
Conversely, other studies suggest a slight accumulation or stabilization of hydroxide ions at the interface. pnnl.govacs.org More recent research using deep potential molecular dynamics simulations proposes a double-layer ionic distribution. acs.orgnih.gov In this model, hydronium ions (H₃O⁺) preferentially occupy the topmost layer of the interface, while hydroxide ions are enriched in a deeper interfacial layer, approximately 4.9 Å below the Gibbs dividing surface. acs.orgnih.gov According to this model, both ions accumulate at the interface, but at different depths, with the hydroxide ion having a more negative free energy of interfacial stabilization. acs.orgnih.gov
Table 1: Summary of Research Findings on Hydroxide Ion Behavior at the Air-Water Interface
| Research Finding | Method | Conclusion | Supporting Sources |
| Repulsion from Interface | Molecular Dynamics Simulations | NaOH complexes are strongly repelled from the air-water interface. | nih.govaip.orgresearchgate.net |
| Surface Orientation | Molecular Dynamics Simulations | Hydroxide ions show a strong preference for orientation with hydrogen pointing towards the air, leading to a negative surface charge. | nih.govaip.org |
| Ionic Distribution | Deep Potential Molecular Dynamics | Both hydronium and hydroxide ions accumulate at the interface, but at different depths, forming a double layer. | acs.orgnih.gov |
| Surface Affinity Debate | Various Computational Studies | Some models predict hydroxide repulsion from the interface, while others suggest a slight attraction or stabilization. | aip.orgacs.orgpnnl.gov |
The interaction of sodium hydroxide with the oil-water interface is of significant interest, particularly in industrial applications like enhanced oil recovery. The primary effect of NaOH at this interface is the reduction of interfacial tension (IFT), which is the force that exists at the boundary between the two immiscible liquids. researchgate.netonepetro.org
The mechanism for this IFT reduction involves the reaction of sodium hydroxide with acidic components naturally present in crude oils. acs.orgresearchgate.netacs.org These acidic components, such as naphthenic acids, react with NaOH in a saponification reaction to form surface-active species, essentially soaps (surfactants), in situ. researchgate.net These newly formed surfactants migrate to the oil-water interface, reducing the IFT. A lower IFT can facilitate the mobilization and displacement of trapped oil from porous media. researchgate.net
The concentration of sodium hydroxide plays a crucial role in the extent of IFT reduction. Studies have shown that as the NaOH concentration increases, the IFT between the hydrocarbon and water phases generally decreases. researchgate.netacs.org However, for many crude oils, there is an optimal concentration at which the IFT reaches a minimum, often an ultra-low value on the order of 10⁻³ mN/m. researchgate.net Beyond this optimal concentration, the IFT may begin to increase again. Research on numerous crude oils has found that a significant portion reach maximum surface activity at a caustic concentration of approximately 0.1% by weight. onepetro.orgonepetro.org
Sodium hydroxide can also exhibit synergistic effects when used with other synthetic surfactants. acs.orgresearchgate.netacs.org The presence of NaOH can enhance the effectiveness of the added surfactant. For instance, NaOH can react with polar components in the oil, creating ionized surface-active species. The added surfactant can then accelerate the diffusion of these species from the interface into the bulk phase, exposing more polar components to react with the NaOH, leading to a further reduction in IFT. acs.orgresearchgate.netacs.org However, at very high NaOH concentrations, a "salting-out" effect can occur, driving surfactant molecules into the oil phase, which can also contribute to lowering the IFT.
Table 2: Effect of Sodium Hydroxide Concentration on Oil-Water Interfacial Tension (IFT)
| System | NaOH Concentration (wt %) | Observed Effect on IFT | Key Findings | Source |
| Crude Oil/Water | 0.018 - 0.8 | Dynamic IFT curves vary; a minimum transient IFT exists at an optimal concentration. | IFT decreases dramatically as concentration increases from 0.018 to 0.02 wt%. | acs.org |
| Crude Oil/Water | ~0.1 | Maximum measurable surface activity for 90% of active samples. | Correlates with crude oil properties like acid number and gravity. | onepetro.orgonepetro.org |
| Oil/Alkylbenzene Sulfonates Solution | Increasing concentrations | IFT initially decreases and then may increase. | At higher concentrations, a "salting out" effect can drive surfactants into the oil phase, further reducing IFT. | |
| Hydrocarbon/Water | >100 ppm | Continuous decrease in IFT with increasing NaOH concentration. | Reduction is more enhanced in aromatic-water systems due to cation-π interactions. | researchgate.net |
Future Research Directions for Sodium Hydroxide Monohydrate
Exploration of New Synthesis Pathways and High-Purity Applications
The future of sodium hydroxide (B78521) monohydrate synthesis and application lies in the development of more sustainable and efficient production methods, as well as achieving higher purity levels for specialized uses. While the chlor-alkali process remains the dominant production method, research is expected to focus on optimizing this process to reduce energy consumption and environmental impact. annexechem.comcoherentmarketinsights.com Innovations in membrane cell technology are a key area of investigation, aiming to improve energy efficiency and the quality of the final product. coherentmarketinsights.com
Future research will likely explore novel synthesis routes that may not be based on traditional electrolysis. Moreover, there is a growing demand for high-purity sodium hydroxide in industries such as electronics and pharmaceuticals. datahorizzonresearch.commarketreportanalytics.com This demand will drive research into advanced purification and crystallization techniques to produce sodium hydroxide monohydrate with exceptionally low levels of impurities. annexechem.com The development of customized formulations for specific industrial needs is another promising avenue for future exploration. annexechem.com
| Research Focus | Objective | Potential Impact |
| Optimized Chlor-Alkali Process | Reduce energy consumption and environmental footprint. | More sustainable and cost-effective production of sodium hydroxide. |
| Advanced Purification Techniques | Achieve higher levels of purity for specialized applications. | Enable the use of this compound in high-tech industries like electronics and pharmaceuticals. |
| Novel Synthesis Pathways | Explore alternative methods for producing sodium hydroxide. | Diversify production routes and potentially reduce reliance on the chlor-alkali process. |
| Customized Formulations | Develop tailored sodium hydroxide products for specific industrial needs. | Improved performance and efficiency in various applications. |
Advanced In-Situ Characterization of Dynamic Processes and Interfacial Phenomena
A deeper understanding of the dynamic processes and interfacial phenomena involving this compound is crucial for optimizing its use in various applications. Future research will increasingly rely on advanced in-situ characterization techniques to observe and analyze these processes in real-time. gatech.eduresearchgate.net Techniques such as in-situ X-ray diffraction (XRD), Raman spectroscopy, and solid-state Nuclear Magnetic Resonance (NMR) are powerful tools for studying the structural changes of materials during processes like crystallization and dissolution. gatech.eduresearchgate.net
The application of these techniques will allow researchers to track phase evolution and reaction kinetics during the synthesis of this compound, providing valuable insights for process optimization. gatech.edu Furthermore, in-situ methods are essential for investigating the behavior of sodium hydroxide at interfaces, which is critical in applications such as catalysis and energy storage. researchgate.net Molecular dynamics simulations, in conjunction with experimental techniques, will continue to be a vital tool for understanding the complex interactions at the molecular level. researchgate.net
| Characterization Technique | Information Gained | Future Research Application |
| In-situ X-ray Diffraction (XRD) | Real-time monitoring of crystal structure and phase transitions. | Optimizing crystallization processes for high-purity this compound. |
| In-situ Raman Spectroscopy | Vibrational modes of molecules, providing insights into chemical bonding and reactions. | Studying the mechanisms of catalytic reactions involving sodium hydroxide. |
| In-situ Solid-State NMR | Local atomic environments and structural changes in solid materials. | Investigating the dynamics of ion transport in sodium-based energy storage systems. |
| Molecular Dynamics (MD) Simulations | Atomistic-level understanding of molecular interactions and dynamic processes. | Modeling interfacial phenomena and solvation structures in concentrated solutions. |
Development of Predictive Models for Complex Phase Behavior and Reaction Systems
The ability to accurately predict the phase behavior and reaction kinetics of systems containing this compound is essential for the design and optimization of industrial processes. Future research will focus on the development of more sophisticated and accurate predictive models. These models are crucial for understanding and controlling the complex solid-liquid equilibria in multi-component systems that are common in industrial settings, such as in the production of caustic soda. nih.gov
Current models, such as Xu's activity coefficient model, have shown promise in calculating the solubilities of salts in these complex systems. nih.gov However, there is a need for models that can handle a wider range of conditions and compositions with greater accuracy. Future work will likely involve the integration of experimental data from advanced characterization techniques with theoretical calculations to build more robust and predictive models. icaarconcrete.org These models will be invaluable for predicting the outcomes of alkali-silica reactions in concrete, for example, and for optimizing crystallization processes to achieve desired product specifications. icaarconcrete.orgresearchgate.net
| Model Type | Predictive Capability | Area of Application |
| Thermodynamic Models | Phase equilibria, solubility, and activity coefficients in multi-component systems. | Optimization of crystallization and purification processes in the chemical industry. |
| Kinetic Models | Reaction rates and mechanisms in complex chemical systems. | Predicting the long-term durability of materials in alkaline environments, such as concrete. |
| Multi-scale Models | Bridging molecular-level interactions with macroscopic properties and process parameters. | Designing new materials and optimizing industrial processes involving sodium hydroxide. |
Discovery of Novel Applications in Emerging Technologies (e.g., Energy Storage, Catalysis)
Sodium hydroxide is being explored for its potential in a range of emerging technologies, particularly in energy storage and catalysis. One of the most promising new applications is in molten salt thermal energy storage systems. bestmag.co.ukasme.orgmercomindia.com Molten sodium hydroxide can store large amounts of thermal energy at high temperatures, making it a candidate for grid-scale energy storage to support the integration of renewable energy sources. asme.orgglobalenergyprize.orgforcetechnology.com Research in this area is focused on overcoming challenges such as the corrosivity (B1173158) of molten sodium hydroxide to enable its commercial use. asme.orgforcetechnology.com
In the field of catalysis, sodium hydroxide is being investigated as both a catalyst and a catalyst promoter for various chemical reactions. mdpi.comresearchgate.net For instance, it has been shown to be effective in the reaction of carbon monoxide to produce hydrogen gas and sodium carbonate, a process that has implications for carbon capture and hydrogen production. mdpi.comresearchgate.net Future research will likely uncover new catalytic applications for sodium hydroxide, potentially in biomass conversion and other green chemistry processes.
| Emerging Technology | Role of this compound | Future Research Focus |
| Thermal Energy Storage | As a molten salt for high-temperature heat storage. | Developing corrosion-resistant materials and optimizing system design for efficiency and longevity. |
| Catalysis | As a catalyst or promoter for chemical reactions. | Discovering new catalytic applications and understanding the mechanisms of catalysis. |
| Hydrogen Production | As a reactant in processes that generate hydrogen gas. | Improving the efficiency and sustainability of hydrogen production methods. |
Fundamental Studies on Hydrogen Bonding and Ion Solvation in Concentrated Solutions
A fundamental understanding of hydrogen bonding and ion solvation in concentrated sodium hydroxide solutions is essential for explaining and predicting the macroscopic properties and reactivity of these systems. Future research will continue to probe these fundamental interactions using a combination of advanced experimental and computational techniques. pnnl.govresearchgate.net Spectroscopic methods, such as Fourier transform infrared (FTIR) spectroscopy, can provide detailed information about the structure and energetics of the hydration shells around the hydroxide anion. acs.org
| Research Area | Key Questions to be Addressed | Significance |
| Hydrogen Bonding Networks | How do hydrogen bonds between water molecules and hydroxide ions influence the properties of concentrated solutions? | Understanding the viscosity, conductivity, and reactivity of sodium hydroxide solutions. |
| Ion Solvation | What is the detailed structure of the solvation shells around sodium and hydroxide ions? | Predicting the behavior of ions in solution and at interfaces. |
| Cation Effects | How does the nature of the cation affect the hydrogen-bonding network and ion pairing? | Tailoring the properties of alkaline solutions for specific applications. |
| Interfacial Phenomena | How do hydrogen bonding and ion solvation differ at interfaces compared to the bulk solution? | Understanding and controlling processes at electrodes and catalyst surfaces. |
Q & A
Q. How can this compound be utilized in environmentally sustainable chemical processes?
- Methodological Answer : Employ NaOH·H₂O as a green base in catalytic reactions, such as biodiesel production, where its controlled alkalinity minimizes side reactions. Optimize reaction parameters (temperature, molar ratio) via design of experiments (DoE) to maximize yield while reducing waste .
Methodological Notes
- Data Contradiction Analysis : When conflicting solubility data arise, replicate experiments under strictly controlled humidity and temperature. Use saturated solution conductivity measurements to verify solubility limits .
- Safety Protocols : Always use corrosion-resistant equipment (e.g., PTFE-lined containers) and adhere to OSHA guidelines for handling corrosive substances. Conduct hazard assessments using SDS references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
